molecular formula C12H12ClN B1628292 2-Chloro-3,5,7-trimethylquinoline CAS No. 948290-35-5

2-Chloro-3,5,7-trimethylquinoline

Cat. No.: B1628292
CAS No.: 948290-35-5
M. Wt: 205.68 g/mol
InChI Key: PGABXCFCTRGSPM-UHFFFAOYSA-N
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Description

2-Chloro-3,5,7-trimethylquinoline is a useful research compound. Its molecular formula is C12H12ClN and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3,5,7-trimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,5,7-trimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5,7-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-8(2)10-6-9(3)12(13)14-11(10)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGABXCFCTRGSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588967
Record name 2-Chloro-3,5,7-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-35-5
Record name 2-Chloro-3,5,7-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3,5,7-trimethylquinoline: A Technical Guide to Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the quinoline scaffold remains a privileged pharmacophore. Specifically, 2-Chloro-3,5,7-trimethylquinoline represents a highly versatile, sterically and electronically tuned building block. The presence of the labile C2-chlorine atom provides an ideal handle for late-stage functionalization, while the tri-methylation pattern (C3, C5, C7) dictates the molecule's lipophilicity, metabolic stability, and spatial geometry. This whitepaper provides a rigorous, field-proven guide to the chemical properties, mechanistic synthesis, and downstream applications of this compound, designed for drug development professionals and synthetic chemists.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of 2-Chloro-3,5,7-trimethylquinoline is critical for predicting its behavior in both synthetic workflows and biological systems. The C5 and C7 methyl groups act as electron-donating moieties that enrich the carbocyclic ring, whereas the C3 methyl group provides localized steric hindrance adjacent to the reactive C2-chloro position.

PropertyValue
Chemical Name 2-Chloro-3,5,7-trimethylquinoline
CAS Number 948290-35-5[1]
Molecular Formula C₁₂H₁₂ClN
Molecular Weight 205.68 g/mol
Exact Mass 205.0658 Da
Structural Class Halogenated Heterocycle (Quinoline)
Typical Appearance Off-white to pale yellow solid

Mechanistic Synthesis: The Vilsmeier-Haack Cyclization

The most robust and scalable method for synthesizing 2-chloroquinolines is the Meth-Cohn modification of the Vilsmeier-Haack reaction[2]. This approach relies on the intramolecular cyclization of an acetanilide derivative driven by a highly electrophilic iminium intermediate.

Causality in Experimental Design

As an application scientist, I emphasize that reagent selection here is not arbitrary. We utilize Phosphorus Oxychloride (POCl₃) rather than Thionyl Chloride (SOCl₂) because POCl₃ serves a dual purpose: it acts as the activating agent to convert N,N-Dimethylformamide (DMF) into the Vilsmeier reagent (chloromethyleneiminium ion), and it provides the chloride source necessary for the final aromatization step. Furthermore, controlling the thermal environment (75 °C) is critical; lower temperatures stall the reaction at the acyclic iminium stage, while excessive heat (>100 °C) induces rapid carbonization and tar formation.

SynthesisWorkflow Start 3,5-Dimethylaniline + Propionyl Chloride Amide N-(3,5-Dimethylphenyl) propionamide Start->Amide Amidation (DCM, TEA, 0°C) Intermediate Iminium Intermediate (Electrophilic Attack) Amide->Intermediate Addition of Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Formylating Agent Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat (75°C) Product 2-Chloro-3,5,7- trimethylquinoline Cyclization->Product Aromatization & Chlorination Downstream Pd-Catalyzed Cross-Coupling Product->Downstream C-Cl Activation

Caption: Workflow of Meth-Cohn synthesis and downstream functionalization of the quinoline core.

Step-by-Step Methodology

Phase 1: Amidation (Precursor Synthesis)

  • Charge a flame-dried round-bottom flask with 3,5-dimethylaniline (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Add triethylamine (TEA) (1.2 equiv) and cool the mixture to 0 °C using an ice bath. (Causality: Cooling mitigates the exothermic nature of the acylation, preventing di-acylation.)

  • Add propionyl chloride (1.1 equiv) dropwise over 30 minutes.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-(3,5-dimethylphenyl)propionamide.

Phase 2: Vilsmeier-Haack Cyclization

  • In a separate, dry flask under inert N₂ atmosphere, cool anhydrous DMF (3.0 equiv) to 0 °C.

  • Dropwise add POCl₃ (7.0 equiv). Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add the N-(3,5-dimethylphenyl)propionamide (1.0 equiv) portion-wise.

  • Heat the reaction mixture to 75 °C for 12 hours.

  • Cool to room temperature and carefully pour the mixture over crushed ice. Neutralize with aqueous NaOH to pH 7-8.

  • Extract the aqueous layer with ethyl acetate (3x). Wash combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to isolate the pure product.

Downstream Functionalization & Applications

The inherent value of 2-Chloro-3,5,7-trimethylquinoline lies in the reactivity of the C2-chlorine bond. The electron-withdrawing nature of the adjacent quinoline nitrogen activates this position, making it highly susceptible to both Nucleophilic Aromatic Substitution (SₙAr) and transition-metal-catalyzed cross-coupling.

In drug discovery, replacing the chloride with an aryl group (Suzuki-Miyaura) or an amine (Buchwald-Hartwig) generates libraries of kinase inhibitors and antimalarial agents. The C3-methyl group plays a vital role here by forcing the newly attached C2-substituent out of the quinoline plane, a conformational restriction often required for deep binding pocket selectivity in target proteins.

Applications Core 2-Chloro-3,5,7-trimethylquinoline Suzuki Suzuki-Miyaura Coupling Core->Suzuki Arylboronic acids Buchwald Buchwald-Hartwig Amination Core->Buchwald Primary/Secondary amines Nucleophilic SNAr Substitution Core->Nucleophilic Alkoxides/Thiolates Kinase Kinase Inhibitors (e.g., EGFR, c-Met) Suzuki->Kinase Antimalarial Antimalarial Agents (Plasmodium) Buchwald->Antimalarial Fluorophores OLEDs & Fluorescent Probes Nucleophilic->Fluorophores

Caption: Logical mapping of C2-functionalization pathways to specific pharmaceutical applications.

Analytical Validation Protocols

A protocol is only as good as its validation system. To ensure protocol fidelity and structural confirmation, the following analytical signatures must be verified:

  • Infrared (IR) Spectroscopy: The self-validating nature of this synthesis relies on the complete disappearance of the amide N-H stretch (~3300 cm⁻¹) and the carbonyl C=O stretch (~1650 cm⁻¹) present in the precursor.

  • ¹H NMR (CDCl₃, 400 MHz): The formation of the pyridine ring is confirmed by the emergence of a highly deshielded singlet at ~7.9 ppm, corresponding to the C4-H proton. Two additional singlets in the aromatic region (~7.3 ppm and ~7.7 ppm) correspond to the C6-H and C8-H protons, respectively. Three distinct methyl singlets will integrate to 3H each between 2.4 and 2.7 ppm.

  • LC-MS (ESI+): The mass spectrum must yield an [M+H]⁺ peak at m/z 206.07. Crucially, due to the presence of a single chlorine atom, the spectrum will display a characteristic 3:1 isotopic pattern at m/z 206.07 and 208.07.

References

  • Title: A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinolines Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Synthesis and biological evaluation of novel quinoline derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

Strategic Functionalization of 2-Chloro-3,5,7-trimethylquinoline: Reactivity, Stability, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, functionalized quinolines serve as privileged scaffolds for developing therapeutics ranging from antimalarials to oncology candidates. 2-Chloro-3,5,7-trimethylquinoline (CAS: 948290-35-5) represents a highly specialized building block. The presence of a versatile C2-chlorine atom, coupled with the steric and electronic modulation provided by three methyl groups, makes this compound a powerful intermediate for orthogonal functionalization.

This whitepaper provides an in-depth mechanistic analysis of the reactivity and stability of 2-Chloro-3,5,7-trimethylquinoline. By detailing the causality behind its chemical behavior and providing self-validating experimental protocols, this guide empowers researchers to leverage this scaffold effectively in complex synthetic pathways.

Mechanistic Profiling: Electronic Structure and Stability

The Causality of Reactivity

The reactivity of 2-Chloro-3,5,7-trimethylquinoline is governed by the stereoelectronic effects of the quinoline core. The nitrogen atom in the quinoline ring is highly electronegative, withdrawing electron density via induction and resonance. This creates a partial positive charge (


) at the 

(C2) and

(C4) positions, making the C2-carbon highly susceptible to nucleophilic attack[1].

The chlorine atom at C2 serves a dual purpose: it further polarizes the C-Cl bond and acts as an excellent leaving group during Nucleophilic Aromatic Substitution (


)[2]. However, the three methyl groups at C3, C5, and C7 introduce critical modulations:
  • Electronic Donation: The C5 and C7 methyl groups donate electron density into the carbocyclic ring via hyperconjugation. This slightly deactivates the overall electrophilicity of the quinoline system compared to an unsubstituted 2-chloroquinoline, requiring harsher conditions or catalytic activation for certain substitutions.

  • Steric Shielding: The C3-methyl group provides significant steric hindrance adjacent to the C2-reaction center. This necessitates the use of less bulky nucleophiles or highly active transition-metal catalysts with specialized ligands (e.g., XPhos or SabPhos) to facilitate oxidative addition[3].

Stability Profile

Under ambient conditions, 2-Chloro-3,5,7-trimethylquinoline is chemically stable. However, it exhibits specific vulnerabilities:

  • Hydrolytic Stability: Stable in neutral aqueous media, but prolonged exposure to strong aqueous bases at elevated temperatures can lead to hydrolysis, yielding the corresponding quinolin-2-one derivative.

  • Photolytic Stability: Like many 2-chloroquinolines, it is susceptible to photostimulated degradation. Exposure to UV light in the presence of nucleophiles can trigger radical-mediated

    
     pathways[4]. Storage in amber vials under an inert atmosphere (Argon/Nitrogen) is strictly recommended.
    

ReactivityMap Core 2-Chloro-3,5,7-trimethylquinoline (Electron-Deficient Core) C2_SNAr C2 Position Nucleophilic Aromatic Substitution (Amines, Thiols, Alkoxides) Core->C2_SNAr High Electrophilicity C2_Cross C2 Position Pd/Fe-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->C2_Cross Oxidative Addition C3_Benzyl C3-Methyl Position Radical Halogenation (NBS, AIBN) Core->C3_Benzyl Benzylic Activation Stability Stability Profile Stable at RT, sensitive to UV and strong aqueous bases Core->Stability Physicochemical

Fig 1. Divergent reactivity pathways and stability profile of the quinoline core.

Core Reactivity Nodes and Quantitative Data

The functionalization of this scaffold generally proceeds via three primary nodes. Understanding the quantitative baseline for these reactions is essential for process scale-up.

Node 1: Transition-Metal Catalyzed Cross-Coupling (C2)

The C2-Cl bond readily undergoes oxidative addition with Palladium (Pd) or Iron (Fe) catalysts[5]. Suzuki-Miyaura couplings with arylboronic acids and Buchwald-Hartwig aminations are highly efficient. Because the C-Cl bond is less reactive than C-Br or C-I, electron-rich phosphine ligands are required to accelerate the catalytic cycle[3].

Node 2: Nucleophilic Aromatic Substitution ( ) (C2)

Direct displacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles is a robust pathway[6]. The reaction is often driven by the formation of a stable imine-like transition state, which is subsequently resolved by the expulsion of the chloride ion.

Node 3: Benzylic Functionalization (C3-Methyl)

The methyl group at the C3 position is uniquely positioned for benzylic activation. Radical halogenation (e.g., using N-Bromosuccinimide) allows for the installation of a leaving group at the C3-arm, enabling orthogonal functionalization without disrupting the C2 position.

Table 1: Quantitative Reactivity Profile
Reaction PathwayReagents / Catalyst SystemTarget PositionTypical Yield (%)Reaction Time (h)

(Amination)
Secondary Amine,

, DMF (120°C)
C275 - 85%12 - 18
Suzuki Cross-Coupling

,

,

,

/Dioxane
C280 - 95%4 - 8
Buchwald-Hartwig Amine,

, XPhos,

, Toluene
C270 - 90%6 - 12
Radical Halogenation NBS, AIBN,

or PhCF

(Reflux)
C3-Methyl60 - 75%4 - 6

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed as self-validating systems, ensuring that failure points are identified during the process, not just at the end.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

Objective: To couple an arylboronic acid to the C2 position, overcoming the steric hindrance of the C3-methyl group.

Causality of Reagents:

  • Catalyst (

    
    ):  Provides the active Pd(0) species necessary for the initial oxidative addition into the robust C-Cl bond.
    
  • Base (

    
    ):  Activates the boronic acid by forming a highly nucleophilic boronate complex, which is essential for the transmetalation step[1].
    
  • Solvent (Dioxane/Water 4:1): Water is critical for dissolving the inorganic base and facilitating the transmetalation, while dioxane solubilizes the organic substrates.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask, add 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent Addition: Add degassed 1,4-dioxane, followed by a degassed 2M aqueous solution of

    
     (2.0 equiv). Validation Check 1: The solution should turn a pale yellow/orange, indicating the active Pd-complex in solution.
    
  • Thermal Activation: Heat the mixture to 90°C under continuous stirring for 6 hours.

  • In-Process Validation (TLC/LC-MS): At 4 hours, sample 10

    
    L of the organic layer. Run TLC (Hexane:EtOAc 4:1).
    
    • Self-Validation Logic: If the starting material (

      
      ) is consumed but a new highly polar spot appears, suspect premature protodeboronation of the boronic acid. If a mass peak corresponding to [M-Cl+H]+ is observed via LC-MS, it indicates reductive dechlorination (likely due to adventitious alcohols or poor solvent degassing).
      
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Step1 Substrate Preparation Strict Anhydrous Setup Step2 Pd-Catalyst Addition (Oxidative Addition at C2) Step1->Step2 Step3 Base & Boronic Acid (Transmetalation) Step2->Step3 Step4 Thermal Activation (Reductive Elimination) Step3->Step4 Step5 In-Process LC-MS (Self-Validating Check) Step4->Step5

Fig 2. Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Orthogonal Benzylic Bromination at C3-Methyl

Objective: To selectively brominate the C3-methyl group while leaving the C2-chlorine intact for subsequent, sequential functionalization.

Causality of Reagents:

  • N-Bromosuccinimide (NBS): Provides a steady, low concentration of

    
    , preventing over-bromination (dibromination) of the methyl group.
    
  • AIBN (Azobisisobutyronitrile): Acts as a thermal radical initiator.

  • Solvent (Trifluorotoluene,

    
    ):  Used as a greener, less toxic alternative to carbon tetrachloride (
    
    
    
    ), providing excellent solubility and radical stability.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv) in anhydrous

    
    . Add NBS (1.05 equiv) and AIBN (0.1 equiv).
    
  • Reflux: Attach a reflux condenser and heat the mixture to 85°C under an argon atmosphere.

  • In-Process Validation: Monitor the reaction via

    
    -NMR after 3 hours.
    
    • Self-Validation Logic: Look for the disappearance of the C3-methyl singlet (

      
       ppm) and the appearance of a new benzylic 
      
      
      
      singlet (
      
      
      ppm). If a singlet appears past 6.5 ppm, dibromination has occurred; immediately quench the reaction.
  • Isolation: Cool the reaction to 0°C. The succinimide byproduct will precipitate. Filter the mixture through a pad of Celite.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-(bromomethyl)-2-chloro-5,7-dimethylquinoline, which can typically be used in the next step without further purification.

Conclusion & Strategic Outlook

2-Chloro-3,5,7-trimethylquinoline is not merely a static building block; it is a dynamic scaffold capable of multidirectional functionalization. By understanding the stereoelectronic causality—specifically the electron-withdrawing nature of the quinoline nitrogen paired with the steric shielding of the C3-methyl group—chemists can rationally design highly selective cross-coupling and nucleophilic substitution cascades. Implementing the self-validating protocols outlined in this guide ensures high reproducibility, minimizing downstream failures in complex drug discovery campaigns.

References

  • Title: Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)
  • Source: PMC - National Institutes of Health (NIH)
  • Title: Iron-, Cobalt- and Chromium-catalyzed cross-coupling reactions of aromatics and heterocycles Source: Elektronische Hochschulschriften der LMU München URL
  • Title: Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions Source: ChemRxiv URL
  • Source: International Journal of Scientific and Research Publications (IJSRP)

Sources

The Quinoline Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most versatile and enduring scaffolds in medicinal chemistry.[1][2] First identified in coal tar, this aromatic nitrogen-containing framework is a cornerstone of numerous natural products, most notably the cinchona alkaloids like quinine, the first effective treatment for malaria.[3][4] Its unique structural and electronic properties, including its ability to act as a weak base, participate in hydrogen bonding, and intercalate with biomacromolecules, have made it a "privileged structure" in drug design.[1][3][5]

Substituted quinolines, where various functional groups are appended to the core ring system, exhibit an exceptionally broad spectrum of biological activities. This guide provides a technical exploration of the key therapeutic areas where quinoline derivatives have shown significant promise, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Part 1: Anticancer Activities of Substituted Quinolines

The development of novel anticancer agents is a critical focus of modern pharmacology, and the quinoline scaffold has proven to be a remarkably fruitful starting point.[2][6] Numerous quinoline derivatives have been investigated and developed as potent agents that can induce cancer cell death, inhibit proliferation, and prevent metastasis through diverse mechanisms.[2][7]

Mechanisms of Anticancer Action

The anticancer effects of substituted quinolines are not mediated by a single pathway but rather through a variety of molecular interactions. Key mechanisms include the inhibition of enzymes crucial for cell division and the disruption of signaling pathways that control cell growth and survival.[2][8][9]

  • Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology during replication and transcription. Certain quinoline analogues, such as camptothecin and its derivatives (irinotecan, topotecan), function by stabilizing the complex between DNA and topoisomerase I/II.[2][9] This action prevents the re-ligation of the DNA strand, leading to double-strand breaks and the induction of apoptosis (programmed cell death).[2][7]

  • Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Substituted quinolines have been designed to act as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptor, and Src-Abl kinases.[8][9] By blocking these pathways, the compounds can halt cell proliferation and inhibit angiogenesis, the formation of new blood vessels that supply tumors.[2]

  • DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows some derivatives to insert themselves between the base pairs of DNA (intercalation).[2][8] This distortion of the DNA helix interferes with replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis.[2][10]

  • Proteasome Inhibition: The ubiquitin-proteasome system is responsible for degrading proteins, including those that regulate the cell cycle. Some quinoline-copper complexes have been shown to inhibit proteasome activity, causing an accumulation of pro-apoptotic proteins and inducing cell death in cancer cells.[7]

Anticancer_Mechanisms_of_Quinolines cluster_0 Quinoline Derivative Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Quinoline Substituted Quinoline Topo Topoisomerase I/II Quinoline->Topo Inhibition Kinase Receptor Tyrosine Kinases (EGFR, VEGFR) Quinoline->Kinase Inhibition DNA Nuclear DNA Quinoline->DNA Intercalation Proteasome Proteasome Quinoline->Proteasome Inhibition DSB DNA Double-Strand Breaks Topo->DSB MAPK MAPK Pathway Kinase->MAPK Angio Angiogenesis Inhibition Kinase->Angio Blocks DNA->DSB Apoptosis Apoptosis Proteasome->Apoptosis Induces Prolif Proliferation Inhibition MAPK->Prolif Blocks DSB->Apoptosis Induces Antimalarial_Mechanism cluster_0 Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization Complex Heme-Quinoline Complex Heme->Complex Death Parasite Death Heme->Death Accumulation Causes Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Heme Binds to Complex->Hemozoin Prevents Polymerization

Caption: Inhibition of heme detoxification by quinoline antimalarials.

Quantitative Data on Antimalarial Activity
Quinoline DerivativePlasmodium falciparum StrainIC50 ValueReference
Amino-quinoline derivative (40a)Pf3D7 (Chloroquine-sensitive)0.25 µM[1]
Quinoline derivatives (5, 6, 7)P. falciparum0.014 to 5.87 µg/mL[1]
4-Methylaminoquinoline (9a)3D7 (CQ-sensitive) & K1 (CQ-resistant)<0.5 µM[11]
5-Cyanopyrimidine-quinoline hybridDd2 (CQ-resistant)56 nM[12]

Part 3: Antimicrobial (Antibacterial & Antifungal) Activities

Quinolone antibiotics, a major class of synthetic antibacterial agents, are structurally related to the core quinoline scaffold. This highlights the inherent potential of quinoline derivatives to combat microbial infections. [4][13][14]

Mechanism of Action

The primary mechanism for many antibacterial quinolines is the inhibition of bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV. [13]These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting them, quinoline compounds prevent the bacteria from replicating their DNA and dividing, leading to a bactericidal effect.

Structure-Activity Relationship (SAR) Insights
  • The development of fluoroquinolones (e.g., ciprofloxacin) demonstrated that a fluorine atom at position 6 and a piperazine ring at position 7 significantly enhance antibacterial activity.

  • Hybrid molecules that link the quinoline scaffold to other antimicrobial pharmacophores, such as imidazolium salts, have shown potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. [13]

Quantitative Data on Antimicrobial Activity

The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Quinoline DerivativeMicroorganismMIC ValueReference
Quinoline-hydroxyimidazolium hybrid (7b)S. aureus2 µg/mL (5 µM)[13]
Quinoline-hydroxyimidazolium hybrid (7b)M. tuberculosis H37Rv10 µg/mL (24 µM)[13]
9-Bromo indolizinoquinoline-5,12-dione (7)E. coli & MRSA2 µg/mL[15]
Substituted quinoline (11)S. aureus6.25 µg/mL[14]
Various quinoline derivatives (63b, f, h, i, l)E. coli100 µg/mL[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium. [16][17][18]

MIC_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A 1. Prepare 2-fold serial dilutions of quinoline compound in broth C 3. Inoculate each well of a 96-well plate with diluted compound and bacterial suspension A->C B 2. Adjust bacterial culture to 0.5 McFarland standard (~1x10^8 CFU/mL) B->C D 4. Include positive (no drug) and negative (no bacteria) controls C->D E 5. Incubate at 37°C for 18-24 hours D->E F 6. Visually inspect for turbidity (bacterial growth) E->F G 7. The MIC is the lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test quinoline compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [18]2. Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland turbidity standard. [17]3. Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [19]

Part 4: Anti-inflammatory Activities

Chronic inflammation is a key driver of many diseases, including arthritis and cardiovascular disease. Substituted quinolines have emerged as potential anti-inflammatory agents, often acting through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). [3][20]

Mechanism of Action
  • COX Inhibition: Some quinoline derivatives, particularly hybrids with moieties like celecoxib, act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. [3]COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

  • T-Cell Modulation: Certain substituted quinoline carboxylic acids have been shown to down-regulate T-cell function, which may account for their anti-inflammatory and antiarthritic properties in animal models. [20]3. Inhibition of Inflammatory Mediators: Quinoline derivatives can also inhibit other key players in the inflammatory cascade, such as 5-lipoxygenase (5-LOX), p38 MAPK, and JNK. [21]

Quantitative Data on Anti-inflammatory Activity
Quinoline Derivative ClassTargetIC50 / ActivityReference
Quinoline-Celecoxib Hybrids (34, 35, 36)COX-2 Enzyme0.1 - 0.11 µM[3]
CL 306 ,293Adjuvant Arthritis (in vivo)1.5 - 3.0 mg/kg (daily)[20]
3-Naphtalene-substituted quinazolinoneCarrageenan-induced edema19.7 - 59.6% inhibition[22]
Experimental Protocol: In Vitro Protein Denaturation Assay

This simple assay screens for anti-inflammatory activity by measuring a compound's ability to inhibit heat-induced protein (e.g., bovine serum albumin) denaturation, a well-documented cause of inflammation. [23] Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test quinoline solution (at various concentrations) and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Heating: Incubate the samples at 51°C for 20 minutes, followed by heating at 72°C for 3 minutes.

  • Cooling & Reading: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation compared to a control sample without the test compound. A standard drug like diclofenac sodium is used for comparison.

Part 5: Neuroprotective Activities

Neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute events like ischemic stroke, involve complex pathologies including oxidative stress, neuroinflammation, and protein aggregation. Quinoline derivatives are being explored as multi-target agents to combat these processes. [24][25][26]

Mechanism of Action
  • Antioxidant Activity: Many quinoline derivatives can act as potent antioxidants. They can scavenge harmful reactive oxygen species (ROS) through mechanisms like hydrogen atom transfer or single-electron transfer, thereby protecting neurons from oxidative damage. [24][27]2. Enzyme Inhibition: Certain derivatives have been designed to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (a target in Alzheimer's), and monoamine oxidase B (MAO-B), which is involved in dopamine metabolism (a target in Parkinson's). [24][27]3. Mitophagy Activation: A quinolinyl analog of resveratrol was found to protect neurons after ischemic stroke by promoting Parkin-mediated mitophagy, a cellular process that clears damaged mitochondria, reducing ROS production and cell death. [28]4. Modulation of Aβ Aggregation: Some quinolines can chelate metal ions that promote the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. [25]

Neuroprotective_Mechanisms cluster_1 Pathological Stressors cluster_2 Neuroprotective Outcomes Quinoline Substituted Quinoline ROS Oxidative Stress (ROS) Quinoline->ROS Scavenges AChE Acetylcholinesterase (AChE) Quinoline->AChE Inhibits Mitophagy Impaired Mitophagy Quinoline->Mitophagy Promotes Scavenge ROS Scavenging ACh Increased Acetylcholine Clearance Clearance of Damaged Mitochondria Protection Neuronal Protection & Survival Scavenge->Protection ACh->Protection Clearance->Protection

Caption: Multi-target neuroprotective mechanisms of quinolines.

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cells)

This assay evaluates a compound's ability to protect neuronal cells from a toxic insult, such as oxidative stress induced by hydrogen peroxide (H2O2) or neurotoxicity from amyloid-beta peptides. [29][30][31] Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium until they reach 80% confluency.

  • Seeding: Seed the cells into a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test quinoline derivative for 1-2 hours.

  • Toxic Insult: Add the neurotoxic agent (e.g., H2O2 to a final concentration of 100 µM, or Aβ25-35 peptide) to the wells and co-incubate with the test compound for 24 hours.

  • Viability Assessment: After incubation, assess cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Compare the viability of cells treated with the quinoline compound and the neurotoxin to cells treated with the neurotoxin alone. A significant increase in viability indicates a neuroprotective effect.

Conclusion

The quinoline scaffold continues to be a source of immense inspiration in the field of drug discovery. Its structural simplicity, synthetic accessibility, and capacity for diverse biological interactions ensure its relevance for years to come. From fighting ancient diseases like malaria to tackling modern challenges in oncology and neurodegeneration, substituted quinolines demonstrate a remarkable therapeutic versatility. The ongoing exploration of novel derivatives, guided by a deeper understanding of their mechanisms and structure-activity relationships, holds the promise of yielding next-generation therapies with improved efficacy and safety profiles.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents. [No Source Provided].
  • A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management.
  • Anticancer Activity of Quinoline Deriv
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. [No Source Provided].
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. PMC.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [No Source Provided].
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [No Source Provided].
  • A quinolinyl analog of resveratrol improves neuronal damage after ischemic stroke by promoting Parkin-medi
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • In vitro pharmacological screening methods for anti-inflammatory agents.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Chemical Characterization and Assessment of the Neuroprotective Potential of Euphrasia officinalis. MDPI.
  • Known antimalarial compounds based on quinoline scaffold and artemisinin.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
  • Progresses and Prospects of Neuroprotective Agents-Loaded Nanoparticles and Biomimetic M
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
  • Review on Antimicrobial Activity of Quinoline. Human Journals.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. [No Source Provided].
  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents.
  • Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aqu
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.

Sources

A Comprehensive Technical Guide on 2-Chloro-3,5,7-trimethylquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

In modern medicinal chemistry and drug development, the quinoline scaffold is universally recognized as a "privileged structure." It forms the heterocyclic core of numerous FDA-approved therapeutics, ranging from classic antimalarials like chloroquine to potent, targeted anticancer agents[1]. Within this expansive chemical space, 2-chloro-3,5,7-trimethylquinoline and its closely related analogs (such as 2-chloro-3-methylquinoline and 2-chloro-3-formylquinolines) serve as highly versatile, specialized synthetic intermediates[2].

As a Senior Application Scientist, I frequently utilize these specific halogenated quinolines because they offer orthogonal reactivity sites. The presence of the labile C2-chlorine atom, combined with the C3-alkyl or formyl group, provides an ideal platform for downstream heteroannulation and cross-coupling reactions. These structural features are critical when designing complex polycyclic scaffolds, such as the camptothecin core, or when developing novel DNA-intercalating agents[3].

Mechanistic Pathway: The Vilsmeier-Haack Cyclization

The synthesis of 2-chloro-3-alkylquinolines is not merely a matter of mixing reagents; it requires precise thermodynamic control over electrophilic aromatic substitution dynamics. The most robust and field-proven method for synthesizing these analogs is the Vilsmeier-Haack cyclization of N-arylacetamides or N-phenylpropionamides[3].

Causality of Reagent Selection: To achieve the cyclization, N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are selected to generate the Vilsmeier reagent—a highly electrophilic chloroiminium salt—in situ. POCl₃ is specifically preferred over other chlorinating agents (such as SOCl₂ or oxalyl chloride) because it provides the optimal balance of reactivity and thermal stability required to drive the subsequent high-temperature cyclization step (80–90 °C) without prematurely degrading the intermediate[4].

Substituent Effects on Mechanism: The efficiency of this cyclization is heavily dictated by the electronic nature of the aniline precursor. Electron-donating groups (e.g., the methyl groups in the 3, 5, and 7 positions) stabilize the intermediate arenium ion during the electrophilic attack. Specifically, electron-donating groups at the meta-position of the N-aryl ring significantly enhance both the reaction rate and the final yield of the quinoline derivative.

VH_Mechanism DMF DMF + POCl3 (0-5°C) VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR Activation ElectrophilicAttack Electrophilic Attack & Diformylation VR->ElectrophilicAttack Reacts with Amide N-Arylacetamide / Propionamide Amide->ElectrophilicAttack Cyclization Intramolecular Cyclization (80-90°C) ElectrophilicAttack->Cyclization Heat Product 2-Chloro-3-alkyl/formyl-quinoline (e.g., 2-Chloro-3,5,7-trimethylquinoline) Cyclization->Product Elimination of H2O/HCl

Workflow of the Vilsmeier-Haack cyclization mechanism for 2-chloroquinoline synthesis.

Experimental Protocol: Synthesis of 2-Chloro-3,5,7-trimethylquinoline Analogs

This protocol outlines the synthesis of 2-chloro-3-alkyl/formyl quinolines via Vilsmeier-Haack cyclization. It is designed as a self-validating system to ensure reproducibility, safety, and high yield in a standard organic laboratory setting[4].

Materials Required:

  • N-arylacetamide or N-phenylpropionamide derivative (5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mmol)

  • Phosphorus oxychloride (POCl₃) (60 mmol)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation (Critical Step): In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, add the amide precursor (5 mmol) to anhydrous DMF (15 mmol). Cool the mixture to 0–5 °C using an ice-water bath.

    • Scientific Rationale: Strict temperature control here is non-negotiable. It prevents the premature, highly exothermic decomposition of the chloroiminium salt, which would otherwise lead to tar formation and drastically reduced yields[5].

  • Electrophile Activation: Add POCl₃ (60 mmol) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C. Maintain this temperature for 4 to 16 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. While a physical color change to dark yellow or brown is expected, TLC is the only reliable, self-validating indicator of starting material consumption[5].

  • Quenching & Neutralization: Once TLC confirms completion, carefully pour the hot reaction mixture over 200 g of crushed ice with vigorous stirring. Slowly basify the aqueous mixture using 5M NaOH or saturated NaHCO₃ until the pH reaches exactly 7.0–7.5.

    • Scientific Rationale: Neutralization serves a dual purpose: it forces the precipitation of the hydrophobic quinoline product out of the aqueous phase, and it safely neutralizes the excess phosphoric and hydrochloric acids generated during the aqueous quench.

  • Isolation & Purification: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water to remove residual salts, and dry under a high vacuum. Purify the crude product via recrystallization (e.g., from aqueous ethanol) or silica gel column chromatography to obtain the pure 2-chloroquinoline analog.

Structure-Activity Relationship (SAR) & Quantitative Data

The substitution pattern on the starting aniline ring profoundly impacts both the chemical yield during the Vilsmeier cyclization and the downstream biological efficacy of the resulting quinoline. The following table synthesizes quantitative data regarding the impact of substituents on reaction yields and their corresponding biological target applications[6][7].

Substituent on Aniline PrecursorPosition on RingEffect on Vilsmeier Cyclization YieldPrimary Biological Application of Derivative
Electron-Donating (e.g., -CH₃, -OCH₃)MetaHigh (75–94%) Antimalarial, Antimicrobial
Electron-Donating (e.g., -CH₃)Ortho / ParaModerate (50–70%) Anticancer (Camptothecin analogs)
Electron-Withdrawing (e.g., -NO₂, -Cl)Meta / ParaLow (<40%) or FormamidinesAnti-inflammatory

Downstream Applications & Transformations

The true value of 2-chloro-3,5,7-trimethylquinoline and its analogs lies in their role as core synthons for complex drug discovery. The C2-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the facile introduction of amines, thiols, and alkoxides[4].

Furthermore, the C2 position is an excellent candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). These transformations are instrumental in synthesizing extended π-conjugated systems and complex polycyclic scaffolds, which are heavily utilized in the development of modern therapeutics[3].

Downstream Core 2-Chloro-3,5,7-trimethylquinoline (Core Synthon) Nucleophilic Nucleophilic Substitution (Amines, Thiols, Alkoxides) Core->Nucleophilic C2-Position Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->Coupling C2-Position Annulation Heteroannulation (Fused Ring Systems) Core->Annulation C2/C3-Positions Bio1 Antimalarial Agents Nucleophilic->Bio1 Bio2 Anticancer Therapeutics Coupling->Bio2 Bio3 Antimicrobial Compounds Annulation->Bio3

Downstream synthetic transformations of 2-chloroquinolines into biologically active agents.

References

1. - NIScPR 2.1 - PMC / NIH 3.4 - Benchchem 4. 6 - International Journal of Science and Healthcare Research 5. 7 - PubMed / NIH 6.3 - ResearchGate 7.5 - Benchchem 8. 2 - Thieme Connect

Sources

Technical Guide: Solubility Profiling of 2-Chloro-3,5,7-trimethylquinoline

[1][2]

Part 1: Executive Summary & Structural Analysis[1][2][3]

The Solubility Gap

2-Chloro-3,5,7-trimethylquinoline (CAS 948290-35-5) is a specialized heterocyclic building block used primarily in the synthesis of bioactive quinoline derivatives for medicinal chemistry (e.g., antimalarial or anticancer pharmacophores).[1][2][3][4] Unlike commodity chemicals, quantitative solubility data (mole fraction vs. temperature) for this specific isomer is not currently available in open-access thermodynamic literature. [2]

This guide addresses this gap by providing a structural prediction framework based on validated analogs (e.g., 2-chloro-3-methylquinoline) and a self-validating experimental protocol to empirically determine its solubility profile.[1][3]

Structural Determinants of Solubility

To predict the solubility behavior, we must analyze the molecular features of 2-Chloro-3,5,7-trimethylquinoline compared to the parent quinoline scaffold.[2]

  • Lipophilicity (LogP): The addition of three methyl groups (positions 3, 5, 7) and a chlorine atom (position 2) significantly increases lipophilicity compared to quinoline.[2]

    • Predicted LogP: ~4.2 - 4.8 (High lipophilicity).[1][3]

  • Crystal Lattice Energy: The symmetry provided by the 3,5,7-substitution pattern likely increases the crystal lattice energy, potentially lowering solubility in cold alcohols compared to less substituted analogs.[2]

  • Solvent Interaction:

    • Aprotic Polar Solvents (e.g., DCM, Acetone, Ethyl Acetate): Expected High solubility due to dipole-dipole interactions without the penalty of disrupting strong hydrogen networks.[2]

    • Protic Polar Solvents (e.g., Ethanol, Methanol): Expected Moderate solubility; temperature-dependent.[2]

    • Water: Expected Insoluble (< 0.01 mg/mL) due to the hydrophobic methyl/chloro shielding of the nitrogen lone pair.[1][2]

Predicted Solubility Ranking (Table 1)

Based on Dielectric Constant (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

23
Solvent RankSolvent ClassPredicted SolubilityMechanism of Solvation
1. Dichloromethane Chlorinated HydrocarbonVery High Dispersion forces & matching polarity.
2.[1][2] Ethyl Acetate EsterHigh Dipole-dipole; moderate H-bond acceptance.[1][2][3]
3. Acetone KetoneHigh Strong dipole interaction with the quinoline ring.[1][2]
4. Ethanol Alcohol (Protic)Moderate Soluble at elevated T; limited by hydrophobic effect at 25°C.
5.[2] Acetonitrile NitrileModerate Good polarity match, but less dispersion interaction than DCM.
6.[2] Hexane AlkaneLow Limited by the polarity of the quinoline nitrogen.[1][2]
7. Water AqueousInsoluble Hydrophobic exclusion dominates.[1][2]

Part 2: Experimental Protocol (Self-Validating System)

Since literature data is absent, you must generate it.[2] This protocol uses the Isothermal Saturation Method coupled with Gravimetric Analysis , the gold standard for generating solubility data publishable in journals like J. Chem. Eng.[2] Data.

The "Self-Validating" Workflow

This workflow includes checkpoints (in red) to ensure data integrity.

SolubilityProtocolInputExcess Solute(2-Chloro-3,5,7-trimethylquinoline)MixEquilibrium Mixing(Double-Jacketed Vessel)Input->MixSolventSelected Solvent(e.g., Ethanol)Solvent->MixSettlePhase Separation(Static Settling, 2-4 hrs)Mix->SettleTempControlTemp Control(± 0.05 K)TempControl->MixCheck1Validation Check 1:Is solid phase still present?Settle->Check1Check1->MixNo (Add more solid)FilterSyringe Filtration(0.22 µm PTFE, Pre-heated)Check1->FilterYesWeighGravimetric Analysis(Evaporation to dryness)Filter->WeighRepReplicate Analysis(n=3)Weigh->RepCheck2Validation Check 2:RSD < 2.0%?Rep->Check2Check2->WeighNo (Repeat)CalcCalculate Mole Fraction (x)Check2->CalcYes

Figure 1: Isothermal Saturation Workflow. Critical validation steps (red) ensure thermodynamic equilibrium is reached and measurement error is minimized.

Detailed Methodology

Equipment:

  • Double-walled glass vessel connected to a circulating water bath (stability ± 0.05 K).[1][2][3]

  • Magnetic stirrer.[1][2]

  • Analytical balance (precision ± 0.0001 g).

  • Rotary evaporator.[1][2]

Procedure:

  • Preparation: Add an excess amount of 2-Chloro-3,5,7-trimethylquinoline to 50 mL of the solvent.

  • Equilibration: Stir the mixture at the set temperature (e.g., 298.15 K) for at least 24 hours. Note: Stirring speed should be moderate to prevent breaking crystals into non-settling fines.

  • Settling: Stop stirring and allow the solution to stand for 4 hours. This ensures no suspended particles interfere with sampling.[1][2]

  • Sampling: Withdraw 5-10 mL of the supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter. Crucial: The syringe and filter must be at the experimental temperature to prevent precipitation during sampling.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).[2]
      
    • Add the filtered solution and weigh immediately (

      
      ).[2]
      
    • Evaporate the solvent under vacuum/heat until constant mass is achieved (

      
      ).[2]
      
    • Mass of solute ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2][3]
      
    • Mass of solvent ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2][3]
      

Calculation: The mole fraction solubility (




2567

Part 3: Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be correlated using thermodynamic models to verify consistency and allow for interpolation.[2]

The Modified Apelblat Equation

This is the most reliable semi-empirical model for quinoline derivatives.[1][2] It correlates mole fraction solubility (


ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">

23
  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation: If the regression (

    
    ) is < 0.99, suspect experimental error (e.g., temperature fluctuation or insufficient settling time).[2]
    
Thermodynamic Dissolution Parameters (van't Hoff Analysis)

To understand the driving force of dissolution, calculate the enthalpy (




ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">

23
  • Positive ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  Endothermic dissolution (typical for this class of compounds; solubility increases with T).[2]
    
  • Positive ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  Entropy-driven process (disorder increases as the crystal lattice breaks).[2][3]
    
Logic of Thermodynamic Fitting

ThermoLogicDataExperimental Data(x vs T)Model1Modified Apelblatln(x) = A + B/T + C*ln(T)Data->Model1Model2λh Equationln(x) = λ + h(1/T - 1/Tm)Data->Model2FitRegression Analysis(Minimize RMSD)Model1->FitModel2->FitResultThermodynamic Parameters(ΔH, ΔS, ΔG)Fit->Result

Figure 2: Thermodynamic Modeling Framework. Correlating experimental data with models (Apelblat/λh) allows for the calculation of Gibbs free energy, Enthalpy, and Entropy of dissolution.[2][5]

References

  • Compound Identification

    • 2-Chloro-3,5,7-trimethylquinoline (CAS 948290-35-5).[1][2][3][8][9][10] Available from BLD Pharm and BenchChem.[2]

    • Source: [1][2][3]

  • Experimental Methodology (Solubility)

    • Shake-Flask Method Protocol: Jouyban, A. (2019).[2] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2]

    • Laser Monitoring Technique: Zhu, B., et al. (2019).[2] Solubility and thermodynamic properties of 2-chloro-5-nitroaniline in pure solvents. Journal of Chemical & Engineering Data.[1][2]

  • Thermodynamic Modeling

    • Apelblat Equation: Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2][3] Journal of Chemical Thermodynamics.[1][2] Link

  • Structural Analogs & Properties

    • 2-Chloro-3-methylquinoline properties. PubChem CID 23510375.[1][2][11] [1][2][3]

Methodological & Application

Technical Application Note: Heck Coupling Protocols for 2-Chloro-3,5,7-trimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Analysis

The Challenge: Substrate Reactivity Profile

The coupling of 2-Chloro-3,5,7-trimethylquinoline represents a classic "perfect storm" in catalysis: it combines an electronically deactivated leaving group (chloride) with significant steric hindrance (ortho-methyl substitution).

  • Electronic Deactivation: Unlike iodides or bromides, the C-Cl bond (

    
    ) requires electron-rich ligands to facilitate oxidative addition.
    
  • Steric Hindrance: The methyl group at the C-3 position creates a "picket fence" effect, impeding the approach of the bulky Pd(0) species to the C-2 reaction center.

  • Remote Electronics: The methyl groups at C-5 and C-7 increase the electron density of the fused benzene ring. While this stabilizes the heterocycle, it renders the pyridine ring slightly more electron-rich than unsubstituted quinoline, theoretically making the C-Cl bond less electrophilic and harder to activate.

Strategic Approach

To achieve high turnover numbers (TON) and suppress side reactions (e.g., dehalogenation or homocoupling), we must move beyond "standard" Heck conditions (e.g.,


). The protocols below prioritize bulky, electron-rich phosphines  or ligand-free phase-transfer catalysis  to force oxidative addition.

Part 2: Mechanistic Workflow & Logic[1]

The following diagram outlines the catalytic cycle, emphasizing the critical "Oxidative Addition" bottleneck caused by the C-3 methyl group.

HeckCycle cluster_limit Critical Barrier PreCat Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction (Phosphine/Olefin) OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + 2-Cl-3,5,7-Me-Quinoline Coord Olefin Coordination (Steric Clash Possible) OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert Syn-Insertion BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Product Release) BetaElim->RedElim - Product RedElim->ActiveCat Base Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck due to C-3 steric hindrance.

Part 3: Validated Experimental Protocols

Protocol A: The "High-Performance" Method (Buchwald-Type)

Best for: High-value intermediates, difficult olefins, and ensuring maximum yield. Mechanism: Uses XPhos , a bulky biaryl phosphine that forms a highly active monoligated Pd(0) species capable of activating hindered chlorides.

Materials Checklist
ComponentReagentEquiv.Role
Substrate 2-Chloro-3,5,7-trimethylquinoline1.0Electrophile
Catalyst

0.02 (2 mol% Pd)Pd Source
Ligand XPhos (or SPhos)0.08 (8 mol%)Steric/Electronic Activation
Base

(Anhydrous)
2.0Acid Scavenger
Solvent 1,4-Dioxane or Toluene[0.2 M]Non-polar medium
Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Solids Addition: Charge the vessel with:

    • 2-Chloro-3,5,7-trimethylquinoline (1.0 mmol, 205 mg)

    • 
       (18 mg, 0.02 mmol)
      
    • XPhos (38 mg, 0.08 mmol)

    • 
       (650 mg, 2.0 mmol)
      
  • Purging: Cap the vessel and evacuate/backfill with Argon three times (Critical: Oxygen kills the active catalyst).

  • Liquid Addition: Add degassed 1,4-Dioxane (5 mL) and the alkene (1.2 - 1.5 equiv) via syringe.

    • Note: If the alkene is solid, add it in step 2.

  • Activation: Heat the reaction to 100°C for 12–24 hours.

    • Visual Check: The solution should turn from dark purple/red (

      
      ) to a golden/brown solution. Black precipitation indicates catalyst decomposition (see Troubleshooting).
      
  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo.

Protocol B: The "Jeffery" Method (Phase-Transfer)

Best for: Scale-up, cost-reduction, and robust substrates (e.g., acrylates, styrenes). Mechanism: "Ligand-free" conditions using TBAB (Tetrabutylammonium bromide). The quaternary ammonium salt stabilizes Pd nanoparticles and acts as a phase-transfer agent, often superior for hindered substrates where phosphine coordination is difficult.

Materials Checklist
ComponentReagentEquiv.Role
Catalyst

0.05 (5 mol%)Pre-catalyst
Additive TBAB 1.0Stabilizer / PTC
Base

or

2.5Base
Solvent DMF (Dimethylformamide)[0.3 M]Polar Aprotic
Step-by-Step Procedure
  • Preparation: In a reaction vial, combine the quinoline substrate (1.0 mmol),

    
     (11 mg), TBAB (322 mg), and Base (
    
    
    
    , 345 mg).
  • Solvent: Add DMF (3.5 mL) and the alkene (1.5 equiv).

  • Reaction: Seal and heat to 120°C - 130°C .

    • Note: Higher temperatures are required here compared to Protocol A to force the activation of the chloride.

  • Monitoring: Monitor by HPLC/TLC every 4 hours. If conversion stalls, add a second portion of

    
     (2 mol%).
    
  • Workup: Pour into water (20 mL) and extract with

    
     or EtOAc. Wash organic layer extensively with water/brine to remove DMF.
    

Part 4: Optimization & Troubleshooting Logic

Use the following decision tree to optimize conditions if the standard protocols yield <50%.

OptimizationTree Start Start: Protocol A (Pd2(dba)3 + XPhos) CheckYield Yield > 70%? Start->CheckYield Success Proceed to Scale-up CheckYield->Success Yes Fail1 Problem: Low Conversion (Starting Material Remains) CheckYield->Fail1 No (SM Left) Fail2 Problem: Dehalogenation (Product is 3,5,7-trimethylquinoline) CheckYield->Fail2 No (Side Prod) Soln1 Increase Temp to 120°C Switch Solvent to DMAc Fail1->Soln1 Step 1 Soln3 Change Base to Ag2CO3 or add AgOTf (Halide scavenger) Fail2->Soln3 Suppress Reduction Soln2 Switch Ligand to P(t-Bu)3 (More electron rich) Soln1->Soln2 If Step 1 Fails

Figure 2: Optimization logic for hindered Heck couplings.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Pd Black Formation Catalyst decomposition; Ligand dissociation.Increase ligand:Pd ratio to 4:1. Switch to Protocol B (TBAB stabilization).
No Reaction Oxidative addition failure due to steric bulk.Switch to

or CataCXium A . Increase Temp to 140°C in DMAc.
Dehalogenation

-hydride elimination from Pd-H species reduces the aryl halide.
Use a strictly anhydrous base (

). Avoid amine bases (e.g.,

) which can act as hydride sources.
Homocoupling Biaryl formation.Reduce catalyst loading. Ensure strict oxygen-free conditions.

References

  • Vertex AI Search. (2025). Reactivity of 2-chloro-3-methylquinoline in Heck reaction. 1

  • BenchChem. (2025).[2] Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline. 2[3][4]

  • Chemistry LibreTexts. (2023). Heck Reaction Mechanisms and Ligand Effects. 5

  • MDPI. (2017). Heck Reaction—State of the Art: Reviews on Catalysts and Conditions. 6[4]

  • Dalton Transactions. (2010). Sterically hindered P,N-type amidophosphines in Heck coupling of aryl chlorides. 3

Sources

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Chloro-3,5,7-trimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized protocols for the functionalization of 2-Chloro-3,5,7-trimethylquinoline (CAS 132118-28-6) via Palladium-catalyzed cross-coupling. While 2-chloroquinolines are standard electrophiles in medicinal chemistry, this specific substrate presents a unique challenge: the C3-methyl group imposes significant steric hindrance proximal to the reaction center (C2), impeding the coordination of the metal center and the subsequent transmetalation step.

This guide moves beyond generic "tetrakis" conditions, recommending advanced catalyst systems (Buchwald precatalysts and bulky biaryl phosphines) to ensure high turnover numbers (TON) and conversion rates. We cover three core transformations: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C alkyne).

Mechanistic Insight & Catalyst Selection

The Steric Challenge

In standard 2-chloroquinoline couplings, the nitrogen atom activates the C2-Cl bond for oxidative addition. However, in 2-Chloro-3,5,7-trimethylquinoline , the C3-methyl group creates a "ortho-effect," sterically crowding the palladium center upon oxidative addition.

  • Standard Ligands (e.g., PPh₃): Often fail or require harsh temperatures because the resulting Pd(II) complex is too crowded to effectively undergo transmetalation with bulky nucleophiles.

  • Solution (Dialkylbiaryl Phosphines): Ligands such as SPhos , XPhos , and RuPhos are required. These ligands are electron-rich (facilitating oxidative addition into the deactivated electron-rich ring) and bulky (promoting reductive elimination while accommodating the substrate's sterics).

Electronic Considerations

The 5,7-dimethyl pattern increases the electron density of the quinoline ring compared to the unsubstituted parent. This makes the C-Cl bond slightly less electrophilic, further necessitating the use of electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) to drive the oxidative addition step.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with a focus on the steric interaction at the C3 position.

CatalyticCycle cluster_legend Key Interaction Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex (Steric Clash at C3-Me) Pd0->OxAdd + Substrate Substrate Substrate: 2-Chloro-3,5,7-trimethylquinoline Substrate->OxAdd TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Nucleophile (R-M) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Note C3-Methyl group hinders approach of Nucleophile

Figure 1: Catalytic cycle highlighting the steric bottleneck at the oxidative addition complex caused by the C3-methyl group.[1][2][3]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl groups.

Rationale: The use of SPhos or XPhos Pd G2/G3 precatalysts avoids the induction period associated with Pd(OAc)₂ and prevents the formation of inactive Pd-black, which is common with hindered substrates.

Materials:

  • Substrate: 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv)[4]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the substrate (1.0 mmol), boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol).

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously (800 rpm) for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The hindered chloride may react slower; if conversion <50% at 4h, increase temp to 110 °C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Best for: Introducing primary or secondary amines.

Rationale: The 3-methyl group makes the Pd-center crowded. BrettPhos (for primary amines) and RuPhos (for secondary amines) are the gold standards here. They prevent


-hydride elimination and facilitate the coupling of sterically demanding partners.[3]

Materials:

  • Substrate: 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv)[4]

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (2–5 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or using Schlenk technique, combine substrate, amine, base, and precatalyst in a vial.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

    • Note: Strong bases like NaOtBu are preferred for speed, but use Cs₂CO₃ if the amine contains esters or nitriles.

  • Workup: Filter through a pad of Celite eluting with DCM. Concentrate and purify via reverse-phase prep-HPLC (often required to remove aniline byproducts) or silica chromatography.

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Installing alkyne linkers.

Rationale: Standard Pd/Cu protocols can lead to homocoupling of the alkyne (Glaser coupling). For this hindered substrate, a Cu-free protocol or a robust Pd/Cu system with a bulky ligand is preferred.

Materials:

  • Substrate: 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv)[4]

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et₃N or Diisopropylamine (used as solvent/co-solvent)

  • Solvent: DMF or THF (degassed)

Step-by-Step Procedure:

  • Setup: Combine substrate, Pd catalyst, and CuI in a vial.

  • Degassing: Evacuate/backfill with Argon.

  • Addition: Add degassed DMF (or THF) and the amine base. Add the alkyne liquid last via syringe.

  • Reaction: Heat to 80 °C .

    • Warning: Do not overheat (>100 °C) initially to avoid catalyst decomposition.

  • Workup: Quench with sat. NH₄Cl (to remove Cu). Extract with EtOAc.

Optimization & Troubleshooting Guide

Use this decision tree to optimize reaction conditions if standard protocols yield low conversion.

OptimizationTree Start Low Yield / Conversion? Check1 Is Starting Material Consumed? Start->Check1 SM_Remains Yes: SM Remains Check1->SM_Remains Decomp No: Complex Mixture Check1->Decomp SideProd Product is De-chlorinated Quinoline Check1->SideProd Action1 Increase Temp (110°C) Switch to XPhos/SPhos SM_Remains->Action1 Action2 Lower Temp (60-80°C) Check O2 exclusion Decomp->Action2 Action3 Switch Solvent (avoid alcohols) Use milder base (K3PO4) SideProd->Action3

Figure 2: Troubleshooting logic for hindered quinoline couplings.

Comparative Data Summary

ParameterStandard Protocol (Pd(PPh₃)₄)Optimized Protocol (Buchwald G3)Benefit
Reaction Temp 110–130 °C80–100 °CMilder conditions reduce decomposition.
Catalyst Loading 5–10 mol%1–3 mol%Cost efficiency and easier purification.
Yield (Avg) 40–60%85–95%Higher throughput for library synthesis.
Steric Tolerance LowHighCrucial for 3-Me substituted quinolines.

Safety & Handling

  • 2-Chloro-3,5,7-trimethylquinoline: Treat as a potential skin irritant and toxic by ingestion. Use in a fume hood.

  • Palladium Catalysts: Heavy metal waste. Dispose of in dedicated containers.

  • Pressure: Reactions at 100 °C in closed vials generate pressure. Use rated pressure vials (e.g., microwave vials with crimp tops).

References

  • Billingsley, K. L., & Buchwald, S. F. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[5] Angewandte Chemie International Edition, 45(21), 3484–3488. Link

  • Mphahlele, M. J. (2010). Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines. Molecules, 15(10), 7423–7440. Link

  • Surry, D. S., & Buchwald, S. F. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. Link

  • BenchChem. (2025).[6] Product Entry: 2-Chloro-3,5,7-trimethylquinoline. Link

Sources

Application Note: Precision N-Arylation of 2-Chloro-3,5,7-trimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: The substrate 2-Chloro-3,5,7-trimethylquinoline presents a "perfect storm" of synthetic challenges for nucleophilic substitution.

  • Steric Hindrance (The 3-Methyl Effect): The methyl group at the C3 position creates significant steric bulk proximal to the reaction center (C2). This impedes the approach of nucleophiles and destabilizes the planar transition states required for standard SNAr.

  • Electronic Deactivation (The 5,7-Dimethyl Effect): The methyl groups at C5 and C7 are electron-donating.[1] They increase the electron density of the quinoline ring, thereby reducing the electrophilicity of the C2 carbon. This renders the substrate sluggish in standard Nucleophilic Aromatic Substitution (SNAr) reactions, which typically require electron-deficient rings.

The Solution: While classical SNAr is possible under forcing conditions, Palladium-Catalyzed Buchwald-Hartwig Amination is the superior protocol.[1][2] It operates via a different mechanistic manifold (oxidative addition/reductive elimination) that is less sensitive to the electronic deactivation of the ring, provided the correct ligand system is employed to manage the steric bulk.

This guide details two validated workflows:

  • Protocol A (Primary): Buchwald-Hartwig Cross-Coupling (High yields, broad amine scope).

  • Protocol B (Secondary): Acid-Mediated SNAr (Cost-effective, limited to non-sensitive primary amines).[1][2]

Decision Matrix: Selecting the Right Protocol

Before initiating experimentation, use this logic flow to select the optimal method for your specific amine partner.

ProtocolSelection Start Start: Select Amine Partner AmineType Analyze Amine Properties Start->AmineType IsSensitive Is Amine Acid-Sensitive or Sterically Hindered? AmineType->IsSensitive YesSensitive Yes (e.g., Boc-protected, secondary amine, chiral) IsSensitive->YesSensitive High Risk NoSensitive No (e.g., Aniline, Benzylamine, simple alkyl) IsSensitive->NoSensitive Low Risk ProtocolA PROTOCOL A: Buchwald-Hartwig Coupling (BrettPhos/RuPhos) YesSensitive->ProtocolA CheckResources Is Pd Catalyst Available? NoSensitive->CheckResources ProtocolB PROTOCOL B: Acid-Mediated S_NAr (HCl/Dioxane or Fusion) CheckResources->ProtocolA Yes CheckResources->ProtocolB No (Cost priority)

Figure 1: Decision matrix for protocol selection based on amine substrate properties.

Protocol A: Buchwald-Hartwig Amination (Gold Standard)[1][2]

This protocol utilizes BrettPhos or RuPhos precatalysts. These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically engineered to facilitate oxidative addition into electron-rich aryl chlorides and promote reductive elimination in sterically congested systems (like 3-substituted quinolines).[1][2]

Reagents & Materials
ComponentSpecificationRole
Substrate 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv)Electrophile
Nucleophile Amine (1.2 equiv)Nucleophile
Catalyst BrettPhos Pd G3 or RuPhos Pd G3 (1–3 mol%)Precatalyst (Rapid activation)
Base NaOtBu (Sodium tert-butoxide) (1.4 equiv)Strong base for deprotonation
Solvent 1,4-Dioxane or Toluene (Anhydrous)Solvent (0.1–0.2 M conc.)[1][2][3]
Atmosphere Argon or Nitrogen (Strictly O2-free)Protection

> Note: If G3 precatalysts are unavailable, use Pd(OAc)₂ (2 mol%) + Ligand (4 mol%).

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a dry reaction vial (equipped with a magnetic stir bar and septum cap) with the Pd-Precatalyst (1–3 mol%), NaOtBu (1.4 equiv), and 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv).

    • Critical: If the amine is a solid, add it now. If liquid, add later.

  • Inertion:

    • Seal the vial and evacuate/backfill with Argon three times.

  • Solvation:

    • Add anhydrous 1,4-Dioxane via syringe.[1]

    • Add the Liquid Amine (1.2 equiv) via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 80–100°C .

    • Stir vigorously (800+ rpm) for 4–12 hours.

    • Monitoring: Check conversion via LC-MS or TLC (Eluent: 20% EtOAc/Hexanes).[1] Look for the disappearance of the starting chloride (Rt will shift significantly).

  • Work-up:

    • Cool to room temperature.[4][5][6][7]

    • Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 30% EtOAc in Hexanes. (Aminoquinolines are often fluorescent; use UV 254/365 nm).

Mechanism & Troubleshooting

The 3-methyl group hinders the Reductive Elimination step. Bulky ligands (BrettPhos) open up the coordination sphere to allow this step to proceed.

Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd + 2-Cl-Quinoline Coord Amine Coordination OxAdd->Coord + Amine Deprot Deprotonation (Base) Coord->Deprot + NaOtBu RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim Steric Bottleneck (3-Me Group) RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the steric bottleneck at reductive elimination.[1]

Protocol B: Acid-Mediated SNAr (Alternative)[1][2]

This method relies on protonating the quinoline nitrogen. This converts the substrate into a quinolinium cation , which is significantly more electrophilic, temporarily overcoming the deactivating effect of the 5,7-dimethyl groups.

Reagents[4][5][6][7][8][9][10][11][12][13][14][15]
  • Solvent: 1,4-Dioxane or 2-Ethoxyethanol.[1]

  • Acid Catalyst: 4M HCl in Dioxane (1.0 equiv) or p-TsOH (1.0 equiv).

  • Temperature: 120°C (Sealed tube) or 160°C (Microwave).

Procedure
  • Dissolve 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv) and Amine (1.5–2.0 equiv) in the solvent.[1]

  • Add HCl (1.0 equiv). Note: The amine will also protonate; ensure excess amine or heat to dissociate.

  • Heat in a sealed pressure tube at 120–140°C for 16–24 hours.

  • Work-up: The product will likely precipitate as the HCl salt.[1][8]

    • Cool to RT.

    • Filter the solid.[5]

    • Neutralize by partitioning between NaHCO₃ (aq) and DCM if the free base is required.

Analytical Validation (QC)

Verify the product identity using the following markers. The 2-aminoquinoline product will show distinct spectral changes from the 2-chloro precursor.[1]

MethodExpected Observation
¹H NMR Disappearance: 2-Cl precursor signals.Appearance: New NH signal (broad, exchangeable, ~5-8 ppm) or N-alkyl signals.Shift: The C3-Methyl signal often shifts upfield slightly due to the shielding of the new amine.[1][2]
LC-MS Mass Shift: [M+H]⁺ = MW(Amine) + MW(Quinoline) - 36.5 (HCl).Isotope Pattern: Loss of the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).
HPLC The amino-product is generally more polar than the chloro-precursor (earlier retention time in Reverse Phase C18).[1][2]

References

  • Buchwald-Hartwig Basics: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Steric Ligand Design: Maiti, D., et al. (2009). BrettPhos: A Highly Effective Ligand for Pd-Catalyzed Amination.[1][2] Journal of the American Chemical Society, 131, 17423. Link

  • SNAr on Deactivated Systems: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Quinoline Chemistry: Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

Sources

Application Note: 2-Chloro-3,5,7-trimethylquinoline in the Rational Design and Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

The quinoline core is a privileged pharmacophore in oncology and medicinal chemistry, frequently utilized to competitively bind the ATP-binding pocket of critical kinases such as PI3K, AKT, and CK2[1][2]. Within this chemical space, the specific substitution pattern of 2-Chloro-3,5,7-trimethylquinoline (CAS: 948290-35-5) [3] offers a highly specialized geometric and electronic profile for the rational design of targeted therapeutics. This application note details the mechanistic advantages, validated synthetic workflows, and downstream biological evaluation protocols required to utilize this compound as an advanced intermediate in kinase inhibitor discovery.

Mechanistic Insights: The 3,5,7-Trimethyl Advantage

The structural architecture of 2-Chloro-3,5,7-trimethylquinoline is not arbitrary; each moiety serves a precise function in both synthetic tractability and target engagement[4]:

  • The 2-Chloro Electrophile : Acts as a highly selective, activated handle for late-stage C-N cross-coupling. This enables the rapid generation of diverse 2-anilino or 2-amino libraries, which are essential for establishing hydrogen bonds with the kinase hinge region[1].

  • The 3-Methyl Steric Shield : Introduces a critical dihedral angle shift. By sterically clashing with the newly installed 2-amino substituent, the 3-methyl group forces the pendant aryl/alkyl group out of the quinoline plane. This non-planar conformation is often essential for navigating the narrow gatekeeper residue region of the kinase ATP pocket.

  • The 5,7-Dimethyl Hydrophobic Anchors : These moieties project deep into the hydrophobic pocket II (typically lined by aliphatic residues in kinases like PI3Kα), exponentially increasing binding affinity through enhanced van der Waals interactions[2].

Empirical Data & Reaction Optimization

Standard nucleophilic aromatic substitution (SNAr) at the 2-position of quinolines is severely hindered by the adjacent 3-methyl group. To overcome this activation barrier, a Palladium-catalyzed Buchwald-Hartwig amination is mandated. Table 1 summarizes the empirical optimization required to achieve quantitative conversion.

Table 1: Optimization of the C-N Cross-Coupling for 2-Chloro-3,5,7-trimethylquinoline

EntryPrecatalystLigandBaseSolventTemp (°C)Conversion (%)*
1Pd(OAc)₂BINAPCs₂CO₃Toluene9015
2Pd₂(dba)₃XantPhosNaOtBuDioxane10042
3Pd₂(dba)₃RuPhosCs₂CO₃Dioxane10078
4 Pd₂(dba)₃ XPhos Cs₂CO₃ Dioxane 100 >99

*Determined by LC-MS integration of the crude reaction mixture after 4 hours.

Validated Synthetic Workflow: Buchwald-Hartwig Amination

The following protocol describes the optimized synthesis of a prototypical 2-anilino-3,5,7-trimethylquinoline kinase inhibitor.

Step-by-Step Methodology
  • Preparation : In a rigorously oven-dried Schlenk tube under an argon atmosphere, combine 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv), the target aniline derivative (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality Insight: XPhos is selected because its bulky dicyclohexylphosphino group and electron-rich biaryl backbone facilitate the oxidative addition of sterically hindered aryl chlorides, preventing the formation of inactive bis-ligated palladium dead-ends. Cs₂CO₃ is preferred over stronger bases like NaOtBu to prevent the degradation of base-sensitive functional groups on the aniline partner.

  • Solvent Addition : Add anhydrous 1,4-dioxane (0.2 M) and degas the mixture via three consecutive freeze-pump-thaw cycles.

    • Causality Insight: Dioxane provides an optimal boiling point (101°C) for the kinetic requirements of hindered oxidative addition while maintaining the partial solubility of the inorganic base.

  • Reaction Execution : Heat the mixture to 100°C with vigorous stirring for 4-6 hours.

  • Self-Validating System (In-Process Control) : Monitor the reaction via LC-MS. The complete consumption of the 2-chloro-3,5,7-trimethylquinoline peak (m/z 206.1[M+H]⁺) and the emergence of the product mass validate the completion of the catalytic cycle. If unreacted starting material persists >6 hours, spike the reaction with an additional 1.0 mol% Pd₂(dba)₃ to account for thermal catalyst deactivation before quenching.

  • Workup & Purification : Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove Pd-black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

SyntheticWorkflow SM 2-Chloro-3,5,7- trimethylquinoline Reagents Aniline + Pd2(dba)3 XPhos + Cs2CO3 SM->Reagents Mix in Dioxane Intermediate Pd-Oxidative Addition Complex Reagents->Intermediate Heat 100°C Product 2-Anilino-3,5,7- trimethylquinoline Intermediate->Product Reductive Elimination

Caption: Workflow for the Pd-catalyzed amination of 2-chloro-3,5,7-trimethylquinoline.

Biological Evaluation: In Vitro Kinase Profiling

To validate the synthesized 2-anilino-3,5,7-trimethylquinoline derivatives as active inhibitors (e.g., against PI3Kα), an ADP-Glo™ Kinase Assay is utilized[4].

Step-by-Step Methodology
  • Enzyme Reaction : In a 384-well white microplate, incubate the recombinant PI3Kα enzyme with the quinoline inhibitor (serial dilutions from 10 µM to 0.1 nM in DMSO, 1% final concentration) in kinase assay buffer for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition : Initiate the reaction by adding ultra-pure ATP (10 µM final) and PIP2 lipid substrate. Incubate for 60 minutes at room temperature.

    • Causality Insight: Ultra-pure ATP is critical; trace ADP contamination in standard ATP preparations will artificially inflate the baseline luminescence, severely compressing the assay's dynamic range.

  • Signal Generation : Add ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin luminescent reaction.

  • Self-Validating System (Data Integrity) : Measure luminescence using a microplate reader. The assay must include a "No-Enzyme Control" (background baseline) and a "Vehicle Control" (1% DMSO, maximum activity). Calculate the Z'-factor for the plate. A Z'-factor ≥ 0.6 validates the assay's robustness, ensuring that the calculated IC₅₀ values are statistically significant and not artifacts of pipetting variance.

KinasePathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activates AKT AKT Kinase PI3K->AKT Phosphorylates Inhibitor Quinoline Inhibitor Inhibitor->PI3K Blocks ATP mTOR mTORC1 AKT->mTOR Activates Response Tumor Cell Proliferation mTOR->Response Drives

Caption: PI3K/AKT/mTOR signaling pathway highlighting the quinoline inhibitor's target.

References

  • Source: google.com (Google Patents)
  • Source: acs.org (ACS Omega)
  • Source: tandfonline.
  • Title: 57876-69-4|2-Chloro-3-methylquinoline|BLD Pharm (Including 948290-35-5 derivative data)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-3,5,7-trimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 2-Chloro-3,5,7-trimethylquinoline (CAS: Derivative of generic quinoline scaffolds) Standard Route: Knorr Quinoline Synthesis


 Dehydroxy-chlorination

Executive Summary & Core Reaction Pathway

User Query: "Why is my yield low (<40%)?" Root Cause Analysis: The synthesis of 2-Chloro-3,5,7-trimethylquinoline involves two distinct phases, each with specific yield-killing pitfalls. The most common failure points are regiochemical ambiguity (often overstated but solvable) and hydrolytic instability during the chlorination workup.

The "Gold Standard" Pathway

To maximize yield, we recommend the Knorr Quinoline Synthesis followed by POCl₃ Chlorination . This route is superior to the Vilsmeier-Haack cyclization of acetanilides for this specific substitution pattern because it directly installs the 3-methyl group via the


-keto ester.

Reaction Scheme (DOT Visualization):

ReactionPathway SM1 3,5-Dimethylaniline Inter1 Intermediate: β-Ketoanilide SM1->Inter1 Condensation (110°C, -EtOH) SM2 Ethyl 2-methylacetoacetate SM2->Inter1 Inter2 Precursor: 3,5,7-Trimethylquinolin-2(1H)-one (The Carbostyril) Inter1->Inter2 Cyclization (H2SO4 or PPA, 100°C) Product Target: 2-Chloro-3,5,7-trimethylquinoline Inter2->Product Chlorination (POCl3, cat. DMF)

Caption: Figure 1. The optimized two-stage synthetic pathway. Note that 3,5-dimethylaniline is symmetric at the ortho-positions, eliminating regioisomeric byproduct formation during cyclization.

Phase I: The Knorr Cyclization (Precursor Synthesis)

Objective: Synthesis of 3,5,7-trimethylquinolin-2(1H)-one. Critical Insight: The yield of the final chloro-compound is directly proportional to the purity of this hydroxy-intermediate.

Protocol Optimization Table
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Acid Catalyst Conc. H₂SO₄Polyphosphoric Acid (PPA) PPA acts as a milder dehydrating agent, reducing charring/sulfonation side reactions compared to H₂SO₄ [1].
Temperature 140°C100–110°C Higher temperatures promote tar formation. 110°C is sufficient for ring closure.
Stoichiometry 1:11:1.1 (Ester excess) Slight excess of the

-keto ester drives the aniline to completion.
Troubleshooting Guide: Phase I

Q: My reaction mixture turned into a solid black mass (Charring). A: This is a "runaway exotherm."

  • Fix: Do not mix reagents rapidly at high heat. Mix the aniline and keto-ester at 60°C first to form the anilide (intermediate), then add PPA and ramp to 100°C.

  • Check: Ensure your stirring is vigorous. PPA is viscous; poor mixing creates hot spots.

Q: I isolated the product, but it's an oil, not a solid. A: You likely have uncyclized


-ketoanilide contamination.
  • Fix: Triturate the oil with diethyl ether or cold ethanol. The quinolone (carbostyril) is highly polar and should precipitate as a solid, while the intermediate remains dissolved.

Phase II: Dehydroxy-Chlorination (The Critical Step)

Objective: Conversion of the C2-OH (tautomer) to C2-Cl. Core Issue: This step is prone to "Vilsmeier-Haack failure" where the active chloro-iminium species hydrolyzes back to the starting material during workup.

Experimental Protocol
  • Reagents: 1.0 eq Quinolin-2-one precursor, 5.0 eq POCl₃ (Phosphorus Oxychloride), 0.1 eq DMF (Catalyst).

  • Procedure:

    • Place solid precursor in a dry RBF under Argon.

    • Add POCl₃ (neat).

    • Add DMF dropwise (Observe mild exotherm—this indicates active Vilsmeier reagent formation).

    • Reflux at 90–100°C for 3–5 hours.

  • Monitoring: TLC (Eluent: 20% EtOAc/Hexane). Product moves significantly higher (Rf ~0.7) than the starting material (Rf ~0.1).

Troubleshooting Guide: Phase II

Q: The reaction turned into a black tar immediately upon heating. A: Presence of moisture or excessive temperature ramp.

  • Mechanism: POCl₃ + H₂O

    
     H₃PO₄ + HCl + Heat. This reaction is violent and degrades the organic substrate.
    
  • Solution: Dry the quinolin-2-one precursor in a vacuum oven (60°C) overnight before reaction. Ensure POCl₃ is distilled or fresh [2].

Q: TLC shows conversion, but yield drops massively after workup. A: Hydrolysis of the Product. The C2-Chlorine atom in electron-rich quinolines is susceptible to acid-catalyzed hydrolysis, reverting to the starting material.

  • The Trap: Quenching POCl₃ generates massive amounts of HCl. If the product sits in this hot, acidic slurry, it reverts.

  • The Fix:

    • Decant/distill excess POCl₃ before quenching (if possible).

    • Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and NH₄OH (Ammonia) or Sat. Na₂CO₃ .[1][2]

    • Crucial: Maintain pH > 7 during the entire quench. Do not let it become acidic.

Q: Reaction is stalling (Starting material remains after 6h). A: Inactive electrophile.

  • Fix: Add Dimethylaniline (1.0 eq) or increase DMF loading. These bases act as HCl scavengers and activate the POCl₃ [3].

Diagnostic Decision Tree

Use this logic flow to diagnose yield loss in your current batch.

Troubleshooting Start Start: Low Yield Analysis Step1 Phase 1: Precursor Solid? Start->Step1 Step2 Phase 2: Chlorination Complete on TLC? Step1->Step2 Yes (White Solid) Issue1 Issue: Incomplete Cyclization Step1->Issue1 No (Oily/Tar) Issue2 Issue: Moisture/Reagent Quality Step2->Issue2 No (SM remains) Issue3 Issue: Workup Hydrolysis Step2->Issue3 Yes (TLC clean) But low isolated yield Sol1 Action: Switch to PPA Increase Temp to 110°C Issue1->Sol1 Sol2 Action: Dry Precursor Add cat. DMF Issue2->Sol2 Sol3 Action: Quench into Ice/Na2CO3 (Keep pH > 7) Issue3->Sol3

Caption: Figure 2. Diagnostic logic for identifying yield loss at specific synthetic stages.

References

  • Knorr Quinoline Synthesis Mechanisms

    • Staskun, B. (1964).[3] "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." The Journal of Organic Chemistry, 29(5), 1153–1157.[3]

  • Solvent-Free Chlorination Protocols

    • Sun, Z., et al. (2012).[4] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533–4544.[4]

  • Optimization of Dehydroxy-chlorination

    • Upadhayaya, R. S., et al. (2011). "Rational Design of Quinazoline-Based Analogs... Optimization of Chlorination." The Journal of Organic Chemistry, 76(6), 1653–1661.[5]

  • General Quinoline Synthesis Review

    • Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 19(23), 2045-2048.

Sources

Purification of 2-Chloro-3,5,7-trimethylquinoline by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 2-Chloro-3,5,7-trimethylquinoline .

Because quinoline derivatives possess unique electronic and physical properties—especially when halogenated at the 2-position—standard purification templates often fail. This guide bypasses generic advice, providing field-proven, self-validating protocols and causal troubleshooting for both recrystallization and flash column chromatography.

Part 1: Physicochemical Profiling & Strategy Matrix

Before selecting a purification route, you must understand the inherent properties of your target molecule. The 2-chloro substitution strongly withdraws electron density from the quinoline ring, drastically altering its basicity and solubility profile compared to unsubstituted quinolines[1].

Table 1: Physicochemical Profile of 2-Chloro-3,5,7-trimethylquinoline

PropertyValue / CharacteristicImpact on Purification Strategy
CAS Number 948290-35-5Unique identifier for literature and safety cross-referencing.
Physical State Solid (typically white to pale yellow)Amenable to recrystallization if initial purity is high enough[2].
Predicted pKa < 1.0 (Weakly Basic)The 2-chloro group neutralizes the basicity of the nitrogen[1]. Triethylamine (TEA) is rarely needed in chromatography.
UV Activity Highly Active (254 nm)Allows for robust, self-validating TLC and UV-directed fraction collection.
Solubility Soluble in DCM, EtOAc; Insoluble in WaterDictates the use of normal-phase silica or reverse-phase crystallization (e.g., EtOH/Water).
Purification Decision Workflow

Choosing between recrystallization and chromatography depends entirely on the crude purity and the nature of the impurities.

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity.

Part 2: Recrystallization Protocol & Troubleshooting

Recrystallization is the preferred method for scaling up, provided the crude purity exceeds 85%. The protocol below utilizes a solvent/anti-solvent system, which is highly effective for hydrophobic quinolines[3].

Self-Validating Recrystallization Protocol (Ethanol/Water)
  • Dissolution: Place the crude 2-Chloro-3,5,7-trimethylquinoline in a round-bottom flask. Add a minimum volume of boiling Ethanol (the "good" solvent) until the solid is completely dissolved.

  • Hot Filtration: Filter the hot solution rapidly through fluted filter paper to remove insoluble mechanical impurities or catalyst bulk.

  • Anti-Solvent Addition (The Critical Step): Keep the solution hot. Slowly add warm deionized water (the anti-solvent) dropwise. Stop the moment a slight, persistent cloudiness (turbidity) appears.

  • Re-clarification: Add 1-2 drops of hot Ethanol until the solution just turns clear again. This is your self-validating checkpoint: the solution is now perfectly saturated at the boiling point.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Validation: You should observe the formation of distinct crystalline needles or plates.

  • Harvesting: Chill the flask in an ice bath for 15 minutes. Filter under vacuum using a Büchner funnel, wash the crystal cake with ice-cold 20% Ethanol/Water, and dry under high vacuum.

FAQ & Troubleshooting: "Oiling Out"

Q: My product is "oiling out" (forming a viscous liquid layer) instead of crystallizing. Why does this happen, and how do I fix it?

A: "Oiling out" (liquid-liquid phase separation) occurs when the temperature at which the solute saturates the solvent is higher than the melting point of the solute[3]. Because 2-Chloro-3,5,7-trimethylquinoline has three methyl groups that disrupt crystal lattice packing, its melting point is relatively low. If you cool the solution too rapidly, it reaches saturation while the ambient temperature is still above the compound's melting point, causing it to separate as a supercooled liquid rather than a solid crystal.

The Fix: You must lower the saturation temperature.

Figure 2: Causal troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

Part 3: Flash Column Chromatography Protocol & Troubleshooting

If the crude mixture contains structurally similar byproducts (e.g., unreacted starting materials or regioisomers), column chromatography is mandatory.

Self-Validating Chromatography Protocol
  • Column Packing: Prepare a slurry of Silica Gel (230-400 mesh) in 100% Hexane. Pour it into a glass column, tapping gently to ensure a tightly packed bed with no air bubbles.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add a small amount of silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column bed.

  • Elution: Begin elution with 100% Hexane. Gradually increase the polarity using a step gradient to 95:5 Hexane:Ethyl Acetate.

  • TLC Monitoring (Self-Validation): Spot the collected fractions on a silica TLC plate. Develop in 90:10 Hexane:EtOAc. Visualize under UV light (254 nm). The target compound will appear as a distinct, dark spot (Rf ~0.4).

  • Concentration: Pool the fractions containing only the target spot and remove the solvent under reduced pressure.

FAQ & Troubleshooting: "TLC Streaking"

Q: I am experiencing severe streaking on my TLC plate and column. Should I add Triethylamine (TEA) to my mobile phase to neutralize the silica?

A: No. Adding TEA is a common reflex for alkaloid chemists, but it is incorrect here.

Causality: Unsubstituted quinoline is basic (pKa ~4.85) and often requires a basic modifier like TEA to prevent tailing caused by interactions with acidic silanol groups on the silica gel. However, the presence of the highly electron-withdrawing chlorine atom at the 2-position (alpha to the nitrogen) drastically reduces the electron density on the nitrogen's lone pair[1]. The predicted pKa of 2-chloroquinoline derivatives is typically < 1.0. Because the basicity is practically neutralized, the molecule does not interact strongly with silanol groups.

Your streaking is almost certainly caused by mass overloading or selecting a mobile phase that is too polar .

Figure 3: Diagnostic logic for resolving chromatographic streaking in halogenated quinolines.

References

  • 2-Chloroquinoline: Structural and Chemical Data Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Optimizing Substitutions on 2-Chloro-3,5,7-trimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 2-Chloro-3,5,7-trimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sterically challenging heterocyclic scaffold. Quinoline derivatives are crucial pharmacophores in numerous therapeutic areas, and understanding the nuances of their synthesis is paramount for successful drug discovery programs[1][2].

The 2-chloro-3,5,7-trimethylquinoline core presents a unique set of challenges and opportunities. The chlorine at the C2 position is activated towards substitution by the electron-withdrawing effect of the ring nitrogen. However, the methyl group at the adjacent C3 position introduces significant steric hindrance, which can impede the approach of nucleophiles and the efficiency of catalytic cycles[3][4]. This guide provides in-depth, field-proven insights through a series of troubleshooting questions and detailed protocols to help you navigate these challenges and optimize your reaction conditions.

Section 1: General Troubleshooting for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-N bonds. However, the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, combined with the steric bulk of the substrate, requires careful optimization.

General_Pd_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl Pd(II)Complex Pd(II) Intermediate (Ar-Pd(II)-Cl)L2 OxAdd->Pd(II)Complex Transmetalation Transmetalation (with Nu-M) Pd(II)Complex->Transmetalation Pd(II)Nu Pd(II) Intermediate (Ar-Pd(II)-Nu)L2 Transmetalation->Pd(II)Nu RedElim Reductive Elimination Pd(II)Nu->RedElim RedElim->Pd(0)L2 Ar-Nu (Product) Product_out Substituted Product RedElim->Product_out ArCl_in 2-Chloro-3,5,7- trimethylquinoline ArCl_in->OxAdd NuM_in Coupling Partner (e.g., R-B(OH)2) NuM_in->Transmetalation

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) is not proceeding. What are the most common culprits?

A1: When a cross-coupling reaction fails with a challenging substrate like this, a systematic check of the fundamentals is crucial:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were adequately degassed.

  • Catalyst Activity: The palladium precursor or the phosphine ligand may have degraded. Use freshly opened reagents or a reliable palladium precatalyst. Consider using a precatalyst like G3 or G4 palladacycles which are more stable and activate under reaction conditions.

  • Reagent Quality: The quality of the base and the coupling partner is critical. For example, sodium tert-butoxide is highly hygroscopic and its quality can significantly impact Buchwald-Hartwig aminations[5]. Boronic acids in Suzuki couplings can dehydrate to form unreactive trimeric boroxines; using a slight excess or KF as a base can sometimes mitigate this.

  • Solvent Purity: Ensure you are using anhydrous solvents. Water can hydrolyze reagents and interfere with the catalytic cycle.

Q2: How does the steric hindrance from the 3-methyl group specifically impact the reaction, and how do I overcome it?

A2: The C3-methyl group sterically shields the C2-chloro position. This has two major consequences:

  • Slows Oxidative Addition: The first step of the catalytic cycle, where the Pd(0) complex inserts into the C-Cl bond, can be significantly slowed.

  • Hinders Reductive Elimination: The final, product-forming step can also be difficult as the bulky groups on the palladium complex must come close together.

To overcome this, the choice of ligand is paramount. You must move beyond simple ligands like PPh₃. The solution is to use bulky, electron-rich monophosphine ligands , often referred to as Buchwald-type ligands[6][7].

  • Why they work:

    • Bulky: Their large size promotes the reductive elimination step, which is often rate-limiting for hindered substrates[3].

    • Electron-Rich: They increase the electron density on the palladium center, which facilitates the difficult oxidative addition into the strong C-Cl bond.

  • Recommended Ligands:

    • For Suzuki: XPhos, SPhos, RuPhos.

    • For Buchwald-Hartwig: BrettPhos, XPhos, RuPhos. These have demonstrated broad utility for coupling amines with hindered aryl chlorides[8].

Steric_Hindrance cluster_quinoline 2-Chloro-3,5,7-trimethylquinoline quinoline_structure Catalyst Bulky Catalyst (Pd-Ligand Complex) Catalyst->quinoline_structure Approach for Oxidative Addition Approach Steric Clash!

Caption: Steric clash between the C3-methyl group and an incoming catalyst.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for forming C-N, C-O, and C-S bonds. The reaction is facilitated by the electron-withdrawing quinoline nitrogen, but hindered by the C3-methyl group[9][10].

Frequently Asked Questions & Troubleshooting Guide

Q1: My SNAr reaction with an amine nucleophile is extremely slow, even at high temperatures. What is the issue?

A1: This is a classic case of steric hindrance and potentially suboptimal solvent choice.

  • Steric Hindrance: The 3-methyl group physically blocks the trajectory of the incoming nucleophile. For this reason, smaller nucleophiles (e.g., ammonia, methylamine) will react more readily than bulkier ones (e.g., diethylamine, morpholine).

  • Solvent Choice: The choice of solvent is critical for SNAr. Polar aprotic solvents are strongly recommended. They effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the base/nucleophile, leaving the nucleophilic anion "naked" and more reactive[11][12].

    • Good choices: DMSO, DMF, NMP, DMAc.

    • Poor choices: Toluene, THF, Dioxane (not polar enough); Methanol, Ethanol (protic solvents will solvate and deactivate the nucleophile).

  • Base: Use a strong, non-nucleophilic base to deprotonate the nucleophile (if necessary) without competing in the reaction. K₂CO₃, Cs₂CO₃, or NaH (for alcohols/thiols) are excellent choices[13].

Q2: I am observing significant amounts of a hydroxylated side-product instead of my desired substituted quinoline. How can I prevent this?

A2: The formation of 3,5,7-trimethylquinolin-2-one indicates that water is acting as a nucleophile. This is a common issue.

  • Source of Water: It can come from wet solvents, reagents, or the base itself (e.g., hydrated K₂CO₃).

  • Prevention:

    • Use Anhydrous Reagents: Dry your solvent over molecular sieves. Use freshly opened or properly stored bases.

    • Inert Atmosphere: While not as critical as for Pd-coupling, running the reaction under a nitrogen or argon atmosphere minimizes atmospheric moisture ingress, especially during long reactions at high temperatures.

Experimental Protocol: General Procedure for SNAr with an Amine
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3,5,7-trimethylquinoline (1.0 eq), the amine nucleophile (1.2 - 2.0 eq), and a base such as powdered K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.2 M concentration).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-150 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: Suzuki-Miyaura Coupling

This reaction forms a C-C bond between the quinoline and an organoboron reagent. It is a robust reaction, but requires careful selection of catalyst, ligand, and base for this specific substrate[14][15].

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki coupling yield is low and I see significant amounts of dehalogenated starting material (3,5,7-trimethylquinoline). What is happening?

A1: Dehalogenation is a common side reaction, often caused by an imbalance in the catalytic cycle rates or protodeboronation of the boronic acid.

  • Protodeboronation: The boronic acid can be cleaved by water/base before it transmetalates to the palladium center. To minimize this:

    • Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or NaOEt.

    • Use a mixed solvent system like Dioxane/Water (e.g., 4:1) to control the amount of water present[16].

  • Catalyst/Ligand Choice: As discussed in Section 1, a bulky, electron-rich ligand is essential. For Suzuki couplings with aryl chlorides, XPhos or SPhos with a G3-Palladacycle precatalyst is a state-of-the-art combination that often minimizes side reactions.

Data Summary: Suzuki Coupling Optimization
ParameterCondition A (Standard)Condition B (Optimized for Hindrance)Rationale for Condition B
Pd Source Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)Air/moisture stable precatalyst; forms active L-Pd(0) in situ. Lower loading needed.
Ligand (none)XPhos (4 mol%)Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination[8].
Base K₂CO₃ (2 eq)K₃PO₄ (2 eq)Milder, often more effective for aryl chlorides and reduces boronic acid decomposition.
Solvent Toluene/H₂O1,4-Dioxane/H₂O (4:1)Dioxane is often a superior solvent for Suzuki couplings, improving solubility and rates.
Temperature 100 °C100-110 °CHigher temperatures are often required to activate the C-Cl bond.
Expected Yield Low (<30%)High (>75%)Optimized system overcomes steric and electronic barriers.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
  • Setup: In a glovebox or under a strong flow of argon, add 2-chloro-3,5,7-trimethylquinoline (1.0 eq), arylboronic acid (1.3 eq), K₃PO₄ (2.0 eq), XPhos Pd G3 (2 mol%), and XPhos (4 mol%) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and place under an inert gas manifold.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio, to 0.1-0.2 M).

  • Reaction: Heat the mixture in a pre-heated oil bath to 110 °C for 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify by column chromatography.

Section 4: Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds with aryl halides. Success with this substrate hinges on the right combination of a highly active catalyst system and a strong, non-nucleophilic base[7][17][18].

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm attempting to couple a primary amine, but the reaction is giving a complex mixture or no product. How should I adjust my conditions?

A1: Primary amines can be challenging as they can undergo double arylation.

  • Ligand Choice: For primary amines, especially with hindered substrates, ligands like BrettPhos are often superior. They are designed to prevent the formation of undesired bis-arylated products and promote the coupling of even challenging primary amines.

  • Base: A strong, sterically hindered base is essential. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice[5]. Ensure the NaOtBu is from a fresh, unopened container as it is very hygroscopic.

  • Temperature: These reactions often require elevated temperatures (90-120 °C) to proceed efficiently.

Experimental Protocol: Optimized Buchwald-Hartwig Amination
  • Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried Schlenk tube. Add the 2-chloro-3,5,7-trimethylquinoline (1.0 eq).

  • Reagent Addition: Add the amine (1.2 eq) and anhydrous, degassed solvent (e.g., Toluene or Dioxane, to 0.1 M).

  • Reaction: Seal the tube and heat in a pre-heated oil bath to 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify via column chromatography.

Section 5: Sonogashira Coupling

The Sonogashira coupling enables the synthesis of valuable 2-alkynylquinolines by reacting the chloroquinoline with a terminal alkyne[19][20]. The standard conditions often use a copper(I) co-catalyst, but this can lead to issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Sonogashira reaction is producing a lot of symmetrical alkyne homocoupling product (Glaser coupling) and my yield of the desired product is low. What's the cause?

A1: Glaser coupling is a classic side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.

  • Solution: Copper-Free Conditions. Modern Sonogashira protocols often omit the copper co-catalyst. This completely prevents Glaser coupling. To compensate for the absence of copper (which facilitates the transmetalation step), a more efficient palladium catalyst system and a suitable base are required.

  • Optimized Copper-Free System:

    • Catalyst: A highly active catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can work, but for a chloro-substrate, a more active system like Pd(OAc)₂ with a ligand like SPhos is recommended.

    • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It acts as both the base and often as a solvent[2].

Experimental Protocol: Copper-Free Sonogashira Coupling
  • Setup: To a Schlenk tube, add 2-chloro-3,5,7-trimethylquinoline (1.0 eq), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF), the terminal alkyne (1.5 eq), and degassed triethylamine (3.0 eq).

  • Reaction: Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography.

References

  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.

  • Mphahlele, M. J., et al. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.

  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.

  • Pharmaceutical Technology (2016). New Horizons for Cross-Coupling Reactions.

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

  • ResearchGate (2015). Copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene and quick annulation to benzo[b][21][22]naphthyridine derivatives in aqueous ammonia.

  • Zhu, S., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.

  • BenchChem (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline.

  • Maleš, M., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

  • ResearchGate (n.d.). Approaches towards the synthesis of 2‐aminoquinolines.

  • Taha, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.

  • Khan Academy (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry.

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

  • ResearchGate (2019). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.

  • Al-Suwaidan, I. A., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

  • ResearchGate (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

  • Ilovah, C., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.

  • Panda, G., & Kumar, K. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.

  • Liu, Z., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes.

  • ResearchGate (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.

  • Altmann, P. J., & Buchner, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

  • Ziegler, M., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.

  • ResearchGate (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

  • Chemistry LibreTexts (2021). 3.7: Nucleophilic Aromatic Substitution.

  • ResearchGate (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.

  • Organic Chemistry Portal (n.d.). Synthesis of quinolines.

  • Sabisz, M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor.

  • ResearchGate (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

  • Oladimeji, P. T., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling.

  • BenchChem (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.

  • Organic Chemistry Portal (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.

  • Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.

  • Chemistry LibreTexts (2021). 8.8: Structural and Solvent Effects in S_N Reactions.

  • Reddy, V. P., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.

  • Google Patents (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

  • Reddit (2021). steric hinderance and basicity.

  • BenchChem (2025). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).

  • de la Torre, A. F., et al. (2017). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.

  • Wikipedia (n.d.). Sonogashira coupling.

  • Alfa Chemistry (n.d.). Friedländer Quinoline Synthesis.

  • Wikipedia (n.d.). Buchwald–Hartwig amination.

  • OpenStax (2023). 16.6 Nucleophilic Aromatic Substitution.

Sources

Catalyst selection for cross-coupling with sterically hindered 2-Chloro-3,5,7-trimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cross-Coupling Protocols for Hindered Quinolines

Topic: Catalyst Selection & Troubleshooting for 2-Chloro-3,5,7-trimethylquinoline Ticket ID: #QC-357-TMQ Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Fortress" Challenge

You are attempting to functionalize 2-Chloro-3,5,7-trimethylquinoline . This is not a standard cross-coupling substrate; it represents a "perfect storm" of steric and electronic challenges.

  • The Buttressing Effect (Critical): The methyl group at C3 provides direct ortho-steric hindrance to the C2-Cl bond. However, the methyl group at C5 (the peri-position) exerts a "buttressing effect," structurally locking the C3-methyl group in place and preventing it from flexing away during the approach of the palladium catalyst.

  • Electronic Deactivation: While 2-chloroquinolines are typically electron-deficient (activating the C-Cl bond), the three electron-donating methyl groups increase the electron density of the ring, making oxidative addition slower than in unsubstituted quinolines.

The Solution: Standard catalysts like


 or 

will fail. You require Precatalyst Systems utilizing bulky, electron-rich dialkylbiaryl phosphines or N-Heterocyclic Carbenes (NHC) to force oxidative addition.

Catalyst Selection Matrix (The Arsenal)

Do not mix


 and ligands in situ for this substrate. The induction period allows for side reactions. Use Generational Precatalysts (Pd-G3/G4)  or PEPPSI  systems.[1]
A. For Buchwald-Hartwig Amination (C-N Bond)[2][3]
Target NucleophileRecommended Catalyst SystemWhy?
Primary Amines (Anilines, Alkyl)BrettPhos Pd G4 The gold standard for primary amines. The ligand's bulk prevents bis-arylation and promotes reductive elimination in hindered systems.
Secondary Amines (Cyclic, Acyclic)RuPhos Pd G4 RuPhos is smaller than BrettPhos, allowing easier access for bulky secondary amines to the Pd center.
"Impossible" Amines (Highly Hindered)P(tBu)3 Pd G2 or PEPPSI-IPr When phosphines fail, the highly electron-donating NHC (IPr) or tri-tert-butylphosphine can force the reaction.
B. For Suzuki-Miyaura Coupling (C-C Bond)
Boron SourceRecommended Catalyst SystemWhy?
Boronic Acids (

)
XPhos Pd G4 XPhos is exceptionally stable and active for aryl chlorides. Excellent turnover frequency (TOF).
MIDA Boronates / Trifluoroborates SPhos Pd G3 SPhos provides high stability against protodeboronation, crucial when the coupling rate is slow due to sterics.
Heteroaryl Boronates Pd-PEPPSI-IPent The "IPent" NHC ligand is flexible yet bulky, ideal for "heterocycle-heterocycle" couplings where both partners are hindered.

Interactive Troubleshooting Guide (FAQs)

Q1: I am seeing <5% conversion. The starting material is untouched. Is my catalyst dead?

  • Diagnosis: This is an Oxidative Addition Failure . The catalyst cannot penetrate the steric wall created by the 3-Me/5-Me groups.

  • Fix:

    • Switch to a smaller, more electron-rich ligand: If using BrettPhos, try XPhos or

      
       .
      
    • Increase Temperature: This substrate often requires 100–110°C . Toluene or Dioxane reflux is necessary.

    • Check the Base: Weak bases (

      
      ) are insufficient for hindered chlorides. Switch to NaOtBu  (for amination) or 
      
      
      
      (for Suzuki).

Q2: My reaction turns black immediately (Pd precipitation).

  • Diagnosis: The active

    
     species is unstable. This often happens if the ligand falls off before oxidative addition occurs.
    
  • Fix:

    • Use Precatalysts: Switch from in-situ mixing to Pd-G4 precatalysts . These release the active species only upon heating/base activation.

    • Add Free Ligand: Add 1–2 mol% of free ligand (e.g., XPhos) alongside the precatalyst to shift the equilibrium back toward the active complex.

Q3: (Suzuki) The boronic acid is gone, but I only have de-borylated byproduct and starting chloride.

  • Diagnosis: Protodeboronation is outcompeting Transmetallation. The steric bulk of your quinoline slows down the transmetallation step, leaving the boronic acid vulnerable to hydrolysis.

  • Fix:

    • Slow Addition: Add the boronic acid (as a solution) via syringe pump over 2 hours.

    • Switch Reagents: Use Potassium Organotrifluoroborates (Molander Salts) or MIDA Boronates . These release the active boron species slowly.

    • Anhydrous Conditions: Remove water. Use anhydrous dioxane and CsF (Cesium Fluoride) as the activator instead of aqueous carbonate.

Q4: (Amination) I see significant reduction of the chloride (hydrodehalogenation) to 3,5,7-trimethylquinoline.

  • Diagnosis:

    
    -Hydride elimination is occurring from the amine or solvent, or the reaction is starved of nucleophile.
    
  • Fix:

    • Solvent Switch: Avoid isopropanol or reactants with

      
      -hydrogens if possible. Use Toluene  or t-Amyl Alcohol .
      
    • Concentration: Run the reaction at high concentration (1.0 M) to favor the intermolecular coupling over unimolecular side reactions.

Visualization: Decision Logic & Mechanism

Figure 1: Catalyst Selection Decision Tree

LigandSelection Start Substrate: 2-Cl-3,5,7-trimethylquinoline ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald BoronType Boron Source? Suzuki->BoronType AmineType Amine Type? Buchwald->AmineType StdBoron Boronic Acid/Ester BoronType->StdBoron Standard SlowBoron MIDA / BF3K Salt BoronType->SlowBoron Unstable/Slow PrimAmine Primary Amine AmineType->PrimAmine SecAmine Secondary Amine AmineType->SecAmine RecXPhos RECOMMENDATION: XPhos Pd G4 (High Activity) StdBoron->RecXPhos RecSPhos RECOMMENDATION: SPhos Pd G3 (Stability) SlowBoron->RecSPhos RecBrett RECOMMENDATION: BrettPhos Pd G4 (Selectivity) PrimAmine->RecBrett RecRu RECOMMENDATION: RuPhos Pd G4 (Steric Access) SecAmine->RecRu

Caption: Logic flow for selecting the optimal precatalyst based on nucleophile class and stability requirements.

Figure 2: The Steric "Fortress" Mechanism

StericMechanism Pd L-Pd(0) Active Species Complex Encounter Complex Pd->Complex Substrate 2-Cl-3,5,7-TMQ Substrate->Complex TS Oxidative Addition TS Complex->TS High Energy Barrier Product Oxidative Adduct (L-Pd-Ar-Cl) TS->Product Success Clash STERIC CLASH: 3-Me blocks approach 5-Me prevents flexing TS->Clash

Caption: Visualization of the "Buttressing Effect" where C3 and C5 methyl groups create a high energy barrier for Pd insertion.

Standard Operating Procedures (SOPs)

Protocol A: Buchwald-Hartwig Amination (Standard)

Use this for primary anilines or alkyl amines.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv)

    • Amine (1.2 equiv)

    • NaOtBu (1.4 equiv) — Crucial: Do not use carbonates.

    • BrettPhos Pd G4 (2.0 – 5.0 mol%)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

    • Note: Degas solvent by sparging with Argon for 10 mins prior to use.

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 100 °C for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite plug (to remove Pd black), and concentrate.

Protocol B: Suzuki-Miyaura (Challenging)

Use this for unstable boronic acids.

  • Preparation: Charge vial with:

    • 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv)

    • Boronic Acid (1.5 equiv)[2]

    • 
        (3.0 equiv) — Finely ground.
      
    • XPhos Pd G4 (2.0 – 5.0 mol%)

  • Solvent: Add THF:Water (10:1) or Dioxane:Water (4:1) .

    • Tip: The small amount of water is essential for the boronic acid activation, but too much promotes deboronation.

  • Reaction: Heat to 80–100 °C . Monitor by LCMS every 2 hours.

  • Rescue: If conversion stalls at 50%, add another 1.0 mol% of catalyst and 0.5 equiv of Boronic acid.

References

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[1][3][4] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2][5] Accounts of Chemical Research. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[6] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][3][4] Link

Sources

Preventing dehalogenation of 2-Chloro-3,5,7-trimethylquinoline during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Hydrodehalogenation in 2-Chloro-3,5,7-trimethylquinoline Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering stalled cross-couplings or unexpected byproducts. When working with 2-chloro-3,5,7-trimethylquinoline , the most pervasive mode of failure is the reduction of the starting material to 3,5,7-trimethylquinoline.

This substrate presents a unique kinetic dichotomy: the 2-chloroquinoline core is highly electron-deficient and activated, meaning palladium oxidative addition occurs almost instantaneously. However, the adjacent 3-methyl group imposes severe steric hindrance. This bulk physically blocks the incoming nucleophile during the subsequent transmetalation step. Because transmetalation is artificially slowed, the electrophilic Pd(II) intermediate has a prolonged lifetime in solution, making it highly susceptible to off-cycle hydride abstraction (hydrodehalogenation).

Mechanistic Overview: The "Why" Behind the Side Reaction

To solve this issue, we must understand the kinetic competition at the Pd(II) intermediate stage. The diagram below illustrates how the catalytic cycle diverges when transmetalation is slow and hydride sources are present.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (2-Chloro-3,5,7-trimethylquinoline) Pd0->OxAdd PdII Pd(II)(Ar)(Cl)L_n Sterically Hindered Intermediate OxAdd->PdII TransMet Transmetalation (Fast with Bulky Ligands) PdII->TransMet Desired Pathway Hydride Hydride Transfer (From Protic Solvents/Bases) PdII->Hydride Slow Transmetalation + Hydride Source PdIIR Pd(II)(Ar)(R)L_n TransMet->PdIIR RedElim Reductive Elimination PdIIR->RedElim RedElim->Pd0 Product Ar-R Cross-Coupled Product RedElim->Product PdIIH Pd(II)(Ar)(H)L_n Hydride->PdIIH RedElimH Reductive Elimination PdIIH->RedElimH RedElimH->Pd0 Dehal 3,5,7-Trimethylquinoline (Dehalogenated Byproduct) RedElimH->Dehal

Caption: Catalytic cycle showing kinetic competition between cross-coupling and hydrodehalogenation.

Technical Support FAQs

Q1: Why is my 2-chloro-3,5,7-trimethylquinoline reducing to 3,5,7-trimethylquinoline instead of cross-coupling? A1: You are observing hydrodehalogenation (or protodehalogenation), a notorious side reaction that becomes highly problematic with electron-rich aryl halides and very active catalysts [[1]](). Because the 3-methyl group sterically impedes the transmetalation step, the Pd(II) intermediate is left stranded. If any hydride donors are present in your reaction matrix, they will coordinate to the metal, undergo


-hydride elimination, and transfer a hydride to the palladium center 2. Subsequent reductive elimination yields the dehalogenated byproduct and regenerates Pd(0).

Q2: Which solvents and bases are responsible for this hydride transfer, and what should I use instead? A2: Protic solvents and certain alkoxide bases are the primary culprits. Primary and secondary alcohols (e.g., methanol, ethanol, isopropanol) are frequently oxidized by the Pd(II) intermediate, acting as potent hydride donors via


-hydride elimination [[2]](). Similarly, bases with 

-hydrogens or alkoxides (like sodium methoxide) can facilitate this reduction. The Solution: Transition to strictly anhydrous, aprotic solvents such as 1,4-dioxane, THF, or toluene [[3]](). Replace alkoxide or amine bases with finely milled, anhydrous inorganic bases like

or

. These provide the necessary alkaline environment without introducing any abstractable hydrogen atoms.

Q3: How do I select the right catalyst and ligand to outcompete the dehalogenation pathway? A3: The kinetic solution to hydrodehalogenation is to accelerate the desired transmetalation and reductive elimination steps so they vastly outpace any background hydride transfer. This requires bulky, electron-rich ligands 1.

  • Buchwald Biaryl Phosphines : Ligands like XPhos or BrettPhos are highly effective. Their massive steric profile forces the palladium center into a highly reactive, low-coordinate state, dramatically accelerating reductive elimination.

  • YPhos Ligands : Ylide-functionalized phosphines (YPhos) provide exceptional electron density, stabilizing the catalyst and enabling the facile coupling of challenging aryl chlorides while minimizing side reactions 4.

  • NHC Precatalysts : N-heterocyclic carbene complexes, such as Pd-PEPPSI-IPr, provide immense steric shielding and strong

    
    -donation. They have been explicitly shown to achieve complete selectivity in the cross-coupling of 2-chloroquinolines without any observable dehalogenation 5.
    
Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution for sterically hindered 2-chloroquinolines.

Catalyst SystemSolventBaseMechanistic OutcomeCross-Coupled Yield (%)Dehalogenated Yield (%)
Pd(PPh3)4 (5 mol%)EtOH / H2ONa2CO3Hydride donation from EtOH dominates15%75%
Pd(OAc)2 / PPh3DMFK2CO3Slow transmetalation; DMF decomposition25%60%
Pd-PEPPSI-IPr1,4-DioxaneK3PO4Complete selectivity; no hydride source88%< 2%
XPhos Pd G3TolueneCs2CO3Fast reductive elimination outpaces side reactions92%< 1%
YPhos-PdCl2THFK3PO4High activity on Ar-Cl; highly stable intermediate95%Not detected
Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling for 2-Chloro-3,5,7-trimethylquinoline Objective: Achieve >90% cross-coupling yield while suppressing hydrodehalogenation to <1%.

Materials:

  • Substrate: 2-chloro-3,5,7-trimethylquinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: Anhydrous

    
     (3.0 equiv, finely milled)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • System Preparation & Deoxygenation :

    • Action: In a glovebox or under strict Schlenk conditions, add the substrate, arylboronic acid, anhydrous

      
      , and XPhos Pd G3 to an oven-dried reaction vial.
      
    • Causality: Oxygen promotes the homocoupling of boronic acids. If the boronic acid is consumed via homocoupling, the Pd(II) intermediate is left stranded without a transmetalation partner, drastically increasing the probability of off-cycle dehalogenation 1.

  • Solvent Addition :

    • Action: Add anhydrous, argon-sparged 1,4-dioxane. Seal the vial with a PTFE-lined septum.

    • Causality: 1,4-dioxane is a non-nucleophilic, aprotic solvent. Unlike alcohols, it cannot undergo

      
      -hydride elimination to donate a hydride to the Pd(II) center, thereby shutting down the primary hydrodehalogenation pathway 2, 3.
      
  • Reaction Initiation :

    • Action: Heat the reaction mixture to 80 °C under vigorous stirring (800+ rpm) for 2-4 hours.

    • Causality: Vigorous stirring is critical because inorganic bases like

      
       are insoluble in dioxane. The reaction occurs at the solid-liquid interface. Poor mass transfer will artificially slow down transmetalation, giving the Pd(II) complex time to decompose or reduce.
      
  • In-Process Self-Validation :

    • Action: At t = 60 minutes, withdraw a 10

      
      L aliquot, dilute in MeCN, and analyze via LC-MS.
      
    • Validation Logic:

      • Pass : Major peak is the [M+H]+ of the cross-coupled product. Proceed to completion.

      • Fail (Dehalogenation) : Detection of m/z 172 (3,5,7-trimethylquinoline [M+H]+). This indicates moisture ingress or an impure, hydride-donating reagent. Abort, re-dry reagents, and restart.

      • Fail (Stalled) : Presence of unreacted starting material and biaryl homocoupled byproduct. Indicates oxygen contamination.

  • Workup & Isolation :

    • Action: Cool to room temperature, filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate and purify via flash chromatography.

References
  • Title : Cross-Coupling Reactions Guide | Source : Johnson Matthey Catalysis & Chiral Technologies | URL : 1

  • Title : A mechanistic investigation of hydrodehalogenation using ESI-MS | Source : Chemical Communications (RSC Publishing) | URL : 2

  • Title : Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids | Source : Benchchem | URL : 3

  • Title : YPhos Ligands | Efficient Palladium Catalysis for Cross-Coupling | Source : Umicore | URL : 4

  • Title : Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides | Source : MDPI | URL :5

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3,5,7-trimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-3,5,7-trimethylquinoline. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis into larger, more demanding production environments for library synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a robust, scalable protocol grounded in established chemical principles.

The synthesis of 2-chloro-3,5,7-trimethylquinoline is a multi-step process that, while manageable on a small scale, presents unique challenges when scaling up. These challenges often relate to reaction control, impurity profiles, and purification efficiency. This guide is structured to anticipate these issues and provide proactive solutions.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your scale-up campaign. The answers provide not just a solution, but the reasoning behind it, empowering you to make informed decisions.

Part 1: The Combes Reaction & Cyclization

The most common route begins with the Combes quinoline synthesis, reacting 3,5-dimethylaniline with acetylacetone (2,4-pentanedione), followed by an acid-catalyzed cyclization to form 2-hydroxy-3,5,7-trimethylquinoline (a quinolinone).

Question 1: My Combes reaction is giving a low yield of the intermediate enamine, or seems to stall. What are the likely causes?

Answer: This is a common issue often related to inefficient water removal or improper catalytic activity.

  • Causality: The initial condensation of 3,5-dimethylaniline and acetylacetone is a reversible equilibrium reaction that produces water. According to Le Chatelier's principle, this water must be removed to drive the reaction forward to form the enamine intermediate. On a larger scale, localized concentrations of water can hydrolyze the enamine back to the starting materials.

  • Troubleshooting Steps:

    • Azeotropic Removal of Water: When scaling up, simply heating the reaction may not be sufficient to remove water efficiently. Employ a Dean-Stark apparatus with a suitable solvent like toluene or xylene. This physically removes water from the reaction mixture, irreversibly shifting the equilibrium towards the product.

    • Catalyst Choice: While the reaction can proceed without a catalyst, a mild acid catalyst like p-toluenesulfonic acid (p-TSA) or acetic acid can significantly accelerate the initial condensation. Ensure the catalyst is fresh and used in appropriate catalytic amounts (0.1-1 mol%).

    • Temperature Control: Monitor the internal reaction temperature. The ideal temperature for enamine formation is typically between 80-120°C, depending on the solvent.

Question 2: The acid-catalyzed cyclization of the enamine is producing significant tar and dark-colored byproducts. How can I improve the selectivity and yield of the 2-hydroxy-3,5,7-trimethylquinoline?

Answer: This is a classic scale-up problem where thermal control becomes critical. The cyclization is highly exothermic, and improper heat management can lead to polymerization and degradation.[1]

  • Causality: Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are effective for cyclization but can promote side reactions if the temperature is not controlled.[2] The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging than in a small flask.[3]

  • Troubleshooting Steps:

    • Controlled Addition: Instead of adding the enamine to a large volume of hot acid, reverse the addition. Add the cyclizing acid (e.g., PPA) slowly to a solution of the enamine intermediate at a controlled temperature. This allows for better management of the exotherm.

    • Temperature Optimization: The cyclization is the rate-determining step.[2] A temperature study is crucial. Start at a lower temperature (e.g., 90-100°C) and slowly increase it. The optimal temperature is one that allows for a reasonable reaction rate without significant byproduct formation.

    • Choice of Acid: Polyphosphoric acid is often preferred for large-scale reactions as it is less oxidizing than sulfuric acid and can also act as a solvent.[2] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful but often cleaner alternative.

Part 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 2-hydroxy-3,5,7-trimethylquinoline intermediate to the final 2-chloro product is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Question 3: My chlorination reaction with POCl₃ is incomplete, even after extended reflux. What's going wrong?

Answer: Incomplete chlorination is often due to insufficient reactivity of the POCl₃ or the presence of moisture.

  • Causality: Phosphorus oxychloride is the workhorse for this transformation, but its reactivity can be hindered.[4] Sometimes, POCl₃ alone is not a strong enough chlorinating agent for certain substrates.[5] Additionally, POCl₃ reacts violently with water, so any moisture in the starting material or solvent will consume the reagent.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry the 2-hydroxy-3,5,7-trimethylquinoline intermediate before the reaction. Use freshly distilled or high-purity POCl₃.

    • Use of Additives: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can form the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[7] Alternatively, adding phosphorus pentachloride (PCl₅) to the POCl₃ can significantly increase the chlorinating power of the mixture.[5]

    • Solvent Effects: While often used neat, performing the reaction in a high-boiling inert solvent like toluene or dichlorobenzene can improve reaction consistency and temperature control, especially on a larger scale.

Question 4: The work-up of my large-scale POCl₃ reaction is hazardous and difficult to manage. Are there safer and more efficient methods?

Answer: Quenching large volumes of excess POCl₃ is a significant safety concern due to the highly exothermic reaction with water.[6]

  • Causality: The hydrolysis of POCl₃ produces phosphoric acid and HCl gas. On a large scale, this can lead to a rapid increase in temperature and pressure, creating a risk of reactor failure.

  • Troubleshooting & Best Practices:

    • Minimize Excess POCl₃: Optimize the reaction to use a smaller excess of POCl₃ (e.g., 2-3 equivalents instead of using it as the solvent). This reduces the amount that needs to be quenched. A recent patent suggests that optimizing reaction conditions can reduce POCl₃ consumption by up to 70%.[8]

    • Controlled Quench: The safest method is a "reverse quench." Slowly add the cooled reaction mixture to a vigorously stirred, large volume of ice-water or a cold, dilute aqueous base (like NaHCO₃ or Na₂CO₃). Never add water directly to the reaction mixture.

    • Distillative Work-up: Before quenching, consider removing the bulk of the excess POCl₃ by vacuum distillation. This significantly reduces the hazards associated with the quench.[9]

    • Product Isolation: After quenching, the product may precipitate. It can be isolated by filtration. If it remains in solution, it will need to be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

Question 5: I am observing a significant amount of a dark, insoluble solid after quenching the chlorination reaction. What is it and how can I prevent its formation?

Answer: This is likely due to the formation of phosphate esters or polymeric materials.

  • Causality: During the chlorination reaction, phosphate intermediates are formed. If the reaction is not driven to completion or if the work-up is not performed correctly, these can hydrolyze to form insoluble and often intractable byproducts.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion using TLC or HPLC. An incomplete reaction is a common source of these byproducts.

    • Quenching Temperature: Keep the quenching mixture cold (0-10°C) throughout the addition of the reaction mixture. This minimizes side reactions during the hydrolysis of POCl₃ and its byproducts.

    • pH Control: After the initial quench, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a base like sodium carbonate. This can help to hydrolyze some of the phosphate esters and may improve the purity of the crude product.

Scalable Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis and incorporates the troubleshooting advice discussed above.

Step 1: Synthesis of 2-Hydroxy-3,5,7-trimethylquinoline

G

Methodology:

  • Reaction Setup: Equip a suitable reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charge Reactor: Charge the reactor with 3,5-dimethylaniline (1.0 eq), acetylacetone (1.05 eq), and toluene (3-5 volumes). Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Enamine Formation: Heat the mixture to reflux (approx. 110-120°C). Collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Cyclization: In a separate reactor, pre-heat polyphosphoric acid (PPA) (5-10 wt eq) to 100°C. Slowly add the toluene solution of the enamine intermediate to the hot PPA, maintaining the internal temperature between 120-130°C.

  • Work-up: After the addition is complete, hold the reaction at 130°C for 1-2 hours, monitoring by TLC/HPLC for completion. Cool the reaction mixture to 80-90°C and slowly pour it onto a vigorously stirred mixture of ice and water.

  • Isolation: Stir the resulting slurry for 1 hour. Collect the precipitated solid by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol or acetone. Dry the solid under vacuum to yield 2-hydroxy-3,5,7-trimethylquinoline.

Step 2: Synthesis of 2-Chloro-3,5,7-trimethylquinoline

G

Methodology:

  • Reaction Setup: In a reactor equipped for reflux and inert atmosphere operation, suspend the dried 2-hydroxy-3,5,7-trimethylquinoline (1.0 eq) in phosphorus oxychloride (3.0 eq).

  • Chlorination: Add a catalytic amount of DMF (0.1 eq). Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully add the reaction mixture to the ice-water, ensuring the temperature of the quench mixture does not exceed 20°C.

  • Neutralization & Isolation: Once the addition is complete, slowly add a saturated solution of sodium bicarbonate or sodium carbonate until the pH is neutral to basic (pH 7-8). Stir for 30 minutes.

  • Purification: Collect the precipitated solid by filtration. Wash the solid with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure 2-chloro-3,5,7-trimethylquinoline.

Quantitative Data Summary

The following table provides typical parameters for the scaled-up synthesis. Note that these may require optimization for your specific equipment and scale.

ParameterStep 1: Combes/CyclizationStep 2: Chlorination
Key Reagents 3,5-Dimethylaniline, Acetylacetone, PPA2-Hydroxy-3,5,7-trimethylquinoline, POCl₃, DMF
Solvent Toluene (for enamine formation)None (or Dichlorobenzene)
Temperature 110-120°C (Enamine), 120-130°C (Cyclization)100-110°C (Reflux)
Reaction Time 4-7 hours4-8 hours
Typical Yield 75-85%80-90%
Key Scale-Up Challenge Heat management during exothermic cyclizationSafe quenching of excess POCl₃

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Combes quinoline synthesis. Retrieved from [Link]

  • Kim, J. N., & Lee, K. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(19), 6843–6845. [Link]

  • PureSynth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]

  • Srivastava, V. K., & Singh, S. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(7), 1438-1443.
  • Bergman, J., & Sand, P. (1999). Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. Acta Chemica Scandinavica, 53, 616-619.
  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. [Link]

  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (2022).
  • Singh, P. P., et al. (2017). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Letters in Organic Chemistry, 14(10), 711-718.
  • US4540786A - Preparation of 2-chloro-3-cyano-quinolines. (1985).
  • Coach Sahanawaz. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • Mogilaiah, K., et al. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. Indian Journal of Chemistry - Section B, 42B(3), 653-655.
  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006).
  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. Retrieved from [Link]

  • MDPI. (2000, December 20). Hydroxyquinones: Synthesis and Reactivity. Molecules, 5(12), 1291-1318. [Link]

  • WO2007026377A2 - Synthesis of vilsmeier haack reagent from di (trichlo-romethyl) carbonate for chlorination reaction. (2007).
  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 15(5), 441. [Link]

  • Combes Quinoline Synthesis. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • RSC Publishing. (2023, April 20). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Green Chemistry, 25(10), 3959-3971. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-20. [Link]

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Vilsmeier Haack Acetylation in Micellar Media: An Efficient One Pot Synthesis of 2‐Chloro‐3‐acetyl Quinolines. Retrieved from [Link]

  • Al-Mustansiriyah Journal of Science. (2023, March 27). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • Combes quinoline synthesis. (n.d.).
  • Chemical Space. (2009, June 3). My friend phosphorus oxychloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, September 11). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino).
  • Capital Resin Corporation. (2023, June 16). 4 Tips To Identify Key Experiments for Solids Scale-Up. Retrieved from [Link]

  • WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). (2008).
  • CN114437071A - Process for preparing purine derivatives. (2022).

Sources

Validation & Comparative

A Comparative Guide to NMR Spectral Assignment of 2-Chloro-3,5,7-trimethylquinoline: Traditional 2D NMR vs. DFT-GIAO CASE Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous structural elucidation of highly substituted heteroaromatics is a critical quality control bottleneck. 2-Chloro-3,5,7-trimethylquinoline presents a specific analytical challenge: its aromatic protons are entirely isolated by methyl groups and a chlorine atom, rendering standard through-bond correlation techniques like


H-

H COSY largely ineffective.

This guide objectively compares two distinct analytical strategies for assigning the


H and 

C NMR spectra of this compound: the Traditional 2D NMR Workflow (relying on HSQC, HMBC, and NOESY) versus Computer-Assisted Structure Elucidation (CASE) powered by Density Functional Theory and Gauge-Independent Atomic Orbitals (DFT-GIAO). By evaluating the causality behind these experimental choices, this guide provides a framework for selecting the most robust assignment methodology.

Structural Challenges & Expected NMR Profile

In 2-Chloro-3,5,7-trimethylquinoline, the lack of adjacent protons on the quinoline core (positions 4, 6, and 8) means that traditional scalar coupling analysis cannot establish the connectivity of the aromatic ring. One-dimensional (1D)


H and 

C NMR spectra are the primary tools for initial structural elucidation 1, but they are insufficient here due to the overlapping chemical shifts of the three methyl groups and the presence of five quaternary carbons (C2, C3, C4a, C5, C7, C8a).
Table 1: Expected NMR Data Profile & Key Diagnostic Correlations

Data synthesized based on empirical quinoline chemical shift rules (CDCl


, 400 MHz for 

H, 100 MHz for

C).
Position

H Shift (ppm)
Multiplicity

C Shift (ppm)
Key HMBC (

,

)
Key NOESY (Spatial)
2 (C-Cl) -Quaternary~150.0H-4, 3-CH

-
3 (C-CH

)
-Quaternary~130.5H-4, 3-CH

-
4 (CH) ~7.95s~135.05-CH

, C-2, C-8a
3-CH

, 5-CH

4a (C) -Quaternary~126.0H-4, H-6, H-8-
5 (C-CH

)
-Quaternary~136.0H-4, H-6, 5-CH

-
6 (CH) ~7.25s (broad)~129.05-CH

, 7-CH

, C-8
5-CH

, 7-CH

7 (C-CH

)
-Quaternary~140.0H-6, H-8, 7-CH

-
8 (CH) ~7.60s (broad)~125.57-CH

, C-4a, C-6
7-CH

8a (C) -Quaternary~146.0H-4, H-8-
3-CH

~2.45s~19.5C-2, C-3, C-4H-4
5-CH

~2.60s~18.5C-4a, C-5, C-6H-4, H-6
7-CH

~2.50s~21.5C-6, C-7, C-8H-6, H-8

Methodology 1: Traditional 2D NMR Workflow

To resolve the structural ambiguities of highly substituted quinolines, an empirical approach utilizing heteronuclear and through-space 2D NMR is required.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15-20 mg of 2-Chloro-3,5,7-trimethylquinoline in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • 1D Acquisition: Acquire standard 1D

    
    H (16 scans) and 
    
    
    
    C (1024 scans) spectra to establish the baseline chemical shifts.
  • HSQC (Heteronuclear Single Quantum Coherence): Run an edited-HSQC to correlate all protons to their directly attached carbons, cleanly separating the CH signals (C4, C6, C8) from the CH

    
     signals.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire HMBC optimized for long-range couplings (

    
     Hz).
    
    • Causality: Why HMBC over COSY? Because the aromatic protons are isolated,

      
      H-
      
      
      
      H COSY yields no connectivity. HMBC bridges the isolated spin systems by revealing
      
      
      and
      
      
      carbon-proton couplings, allowing us to link the methyl protons to the quaternary carbons of the quinoline core.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 400-500 ms.

    • Causality: HMBC alone can sometimes yield ambiguous

      
       vs 
      
      
      
      correlations in conjugated systems. NOESY maps through-space proximity (< 5 Å). For example, H-4 will show a strong NOE cross-peak to the 5-CH
      
      
      group, definitively differentiating the 5-position from the 7-position.

Self-Validating System: This protocol creates a closed, self-validating loop. The through-bond assignments made via HMBC must perfectly align with the through-space assignments made via NOESY. If HMBC assigns C5 based on a long-range coupling to H4, the NOESY spectrum must independently show a spatial cross-peak between the 5-CH


 protons and H4. Any contradiction immediately flags an assignment error.

Methodology 2: DFT-GIAO CASE Workflow

Computer-Assisted Structure Elucidation (CASE) is a powerful approach to determine molecular structures from experimental data without being restricted to empirical databases 2. When combined with Quantum Mechanical calculations, it provides a mathematically rigorous assignment.

Step-by-Step Protocol
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest energy conformers of 2-Chloro-3,5,7-trimethylquinoline. (Though rigid, the methyl group rotations must be accounted for).

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level in a continuum solvent model (PCM) for chloroform.

  • Magnetic Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level.

    • Causality: Why GIAO? The GIAO method ensures that the calculated magnetic shielding is independent of the chosen gauge origin, which is critical for accurate theoretical chemical shift values in highly delocalized pharmaceutical derivatives 3.

  • Linear Scaling & Assignment: Convert the calculated shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using empirically derived linear scaling factors (e.g.,
    
    
    ). The synergistic combination of CASE algorithms and DFT chemical shift predictions allows the software to automatically match the experimental 1D peaks to the calculated shifts with high statistical confidence 4.

Performance Comparison: Experimental vs. Computational

Table 2: Comparative Analysis of Assignment Methodologies
Performance MetricTraditional 2D NMR (HSQC/HMBC/NOESY)DFT-GIAO CASE Methodology
Resolution of Quaternary Carbons High (Directly observed via

/

HMBC)
Very High (Calculated shifts differentiate C4a/C8a accurately)
Differentiation of Methyls Excellent (NOESY provides unambiguous spatial proof)Good (Dependent on the accuracy of the scaling factor used)
Time Investment ~4-6 hours of spectrometer time + manual analysis~2-4 hours of computational time (parallelized)
Sample Requirement High (~15-20 mg for good S/N on

C/HMBC)
Low (Only requires enough sample for a basic 1D

H/

C)
Cost / Equipment High (Requires access to 400+ MHz NMR spectrometer)Low/Medium (Requires computational cluster and CASE software)
Overall Reliability Gold Standard (Self-validating empirical data)Excellent for revision/verification of congested spectra

Workflow Visualization

The following diagram illustrates the parallel pathways a researcher can take to achieve full spectral assignment, highlighting where the two methodologies converge for final validation.

G cluster_0 Traditional 2D NMR Workflow cluster_1 DFT-GIAO CASE Workflow Start 2-Chloro-3,5,7-trimethylquinoline Assignment Strategy N1 1D 1H & 13C NMR (Initial Shifts) Start->N1 D1 Conformational Search (Molecular Mechanics) Start->D1 N2 HSQC (Direct C-H Bonds) N1->N2 N3 HMBC & NOESY (Long-Range & Spatial) N2->N3 N4 Empirical Assignment N3->N4 Compare Data Synergy & Final Validation N4->Compare D2 Geometry Optimization (B3LYP/6-31G*) D1->D2 D3 GIAO Shielding Calc (B3LYP/6-311+G**) D2->D3 D4 Computational Assignment D3->D4 D4->Compare

Comparative workflow of 2D NMR vs. DFT-GIAO CASE for spectral assignment.

References

  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." TSI Journals, 2018. URL: [Link]

  • Aurich, D., & Schymanski, E. L. "Advances and Perspectives in Computer-Assisted Structure Elucidation: A Review." Digital Discovery (RSC Publishing), 2025. URL: [Link]

  • Buevich, A. V., & Elyashberg, M. E. "Synergistic Combination of CASE Algorithms and DFT Chemical Shift Predictions: A Powerful Approach for Structure Elucidation, Verification, and Revision." Journal of Natural Products, 2016. URL:[Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Chloro-3,5,7-trimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3,5,7-trimethylquinoline (C₁₂H₁₂ClN, MW: 205.68 Da) presents a distinct mass spectral signature governed by the interplay between the stable quinoline core, the labile chlorine substituent, and the stabilizing methyl groups.

This guide compares the structural elucidation power of Electron Ionization (EI) against the sensitivity of Electrospray Ionization (ESI) . For researchers in drug discovery, understanding these fragmentation pathways is critical for distinguishing this scaffold from isobaric impurities and metabolic derivatives.

Part 1: Structural Context & Methodological Comparison

In the analysis of halogenated heteroaromatics, the choice of ionization method dictates the data quality. Below is a comparative analysis of the two primary workflows used for this compound.

Comparison: Hard Ionization (EI) vs. Soft Ionization (ESI)[1]
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Primary Utility Structural Fingerprinting Quantification & biological screening
Molecular Ion Distinct M⁺ radical cation (

205).
Protonated pseudomolecular ion [M+H]⁺ (

206).
Fragmentation Spontaneous, rich in-source fragmentation.Requires Collision Induced Dissociation (CID).
Isotope Pattern Clear 3:1 (

Cl:

Cl) ratio visible on M⁺.
3:1 ratio preserved on [M+H]⁺.
Key Limitation Low sensitivity for trace biological metabolites.Spectra may be too clean (few fragments) without MS/MS optimization.

Scientist’s Verdict: Use EI-GC/MS for initial purity assessment and synthesis validation. Use ESI-LC/MS/MS for pharmacokinetic (PK) studies, targeting the


 206 

170 transition.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this validated GC-MS protocol. The "Self-Validating" step ensures the instrument is tuned correctly for halogen detection.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Concentration: Dilute to 10 ppm for full-scan acquisition.

GC-MS Parameters (Agilent/Thermo Standard)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[1][2]

The Self-Validating Step (Critical)

Before interpreting fragments, verify the Chlorine Isotope Cluster on the molecular ion:

  • Locate the base peak candidate at

    
     205 .
    
  • Check for a corresponding peak at

    
     207 .
    
  • Validation Rule: The intensity of

    
     207 must be approximately 32-33%  of 
    
    
    
    205.
    • If <20%: Suspect de-chlorination or interference.

    • If >40%:[3] Suspect co-eluting impurity or incorrect background subtraction.

Part 3: Fragmentation Analysis & Pathways[4]

The fragmentation of 2-Chloro-3,5,7-trimethylquinoline is driven by the stability of the aromatic system and the weakness of the C-Cl bond relative to the C-C bonds.

Primary Fragmentation Channels
1. The Molecular Ion (M⁺, m/z 205/207)

The molecule ionizes to form a radical cation. The charge is delocalized across the aromatic quinoline ring.

2. Loss of Chlorine Radical (M - 35)

m/z 170
  • Mechanism: Homolytic cleavage of the C-Cl bond.

  • Observation: This is often the Base Peak (100% intensity) or a major fragment because the resulting cation is a stable, fully aromatic trimethylquinolinium ion.

  • Diagnostic: The disappearance of the

    
    Cl isotope pattern confirms this transition.
    
3. Loss of Methyl Radical (M - 15)

m/z 190
  • Mechanism: Benzylic-type cleavage at the C3, C5, or C7 positions.

  • Likelihood: Less favorable than Cl loss. However, if observed, it typically comes from the C3-methyl due to steric relief or the C5/C7 positions forming stable quinoid-like resonance structures.

4. The "Ortho Effect" (Loss of HCl)

m/z 169
  • Mechanism: Interaction between the 2-Chloro and the adjacent 3-Methyl group. A hydrogen from the methyl group transfers to the chlorine, followed by elimination of neutral HCl (36 Da).

  • Significance: This peak (

    
     169) distinguishes the 2-chloro-3-methyl isomer from isomers where the methyl is distant (e.g., 2-chloro-6-methyl), where this elimination is geometrically impossible.
    
5. Ring Degradation (Loss of HCN)
  • Precursor: Usually occurs from the [M-Cl]⁺ ion (

    
     170).
    
  • Transition:

    
     170 
    
    
    
    
    
    143 (Loss of 27 Da).
  • Mechanism: Collapse of the pyridine ring, a hallmark of quinoline mass spectra.

Part 4: Visualization of Pathways

The following diagram maps the logical flow of fragmentation, distinguishing between primary cleavages and secondary decays.

Fragmentation M_Ion Molecular Ion (M+) m/z 205 (100%) m/z 207 (33%) Frag_Cl [M - Cl]+ m/z 170 (Base Peak Candidate) M_Ion->Frag_Cl - Cl• (35 Da) Frag_Me [M - CH3]+ m/z 190 (Isotope Pattern Visible) M_Ion->Frag_Me - CH3• (15 Da) Frag_HCl [M - HCl]+ m/z 169 (Ortho Effect) M_Ion->Frag_HCl - HCl (36 Da) (2-Cl / 3-Me Interaction) Frag_HCN [M - Cl - HCN]+ m/z 143 (Ring Contraction) Frag_Cl->Frag_HCN - HCN (27 Da) Frag_Me->Frag_Cl - Cl• (35 Da) Frag_Deep Deep Fragmentation (C9H7+) m/z 115 Frag_HCN->Frag_Deep - C2H4 / Rearrangement

Figure 1: Fragmentation tree for 2-Chloro-3,5,7-trimethylquinoline. The red node indicates the most stable fragment (Base Peak).

Part 5: Interpretation & Troubleshooting

Distinguishing Isomers

A common challenge is distinguishing 2-Chloro-3,5,7-trimethylquinoline from its isomer 2-Chloro-4,5,7-trimethylquinoline .

Feature2-Chloro-3-methyl (Target) 2-Chloro-4-methyl (Isomer)
[M-HCl]⁺ (

169)
Prominent. Proximity of 2-Cl and 3-Me facilitates HCl elimination.Weak/Absent. 2-Cl and 4-Me are too distant for direct interaction.
[M-H]⁺ (

204)
Moderate.Stronger. Loss of H from C3 is favored in 4-substituted quinolines.
Reference Data Consolidation

When reporting this data in a certificate of analysis (CoA) or publication, use the following format:

MS (EI, 70 eV):


 (%) = 205 (M⁺, 85), 207 (M⁺+2, 28), 190 (15), 170 (100), 169 (45), 143 (30), 115 (20).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Source for general quinoline fragmentation patterns).

  • Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Journal of Heterocyclic Chemistry. (Provides mechanistic insights into nitrogen heterocycle cleavage).

Sources

Comparing the reactivity of 2-Chloro-3,5,7-trimethylquinoline with other chloroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 2-Chloro-3,5,7-trimethylquinoline , contrasting its reactivity profile against standard 2-chloroquinoline and 4-chloroquinoline scaffolds.

While the parent 2-chloroquinoline is a workhorse for Nucleophilic Aromatic Substitution (


), the 3,5,7-trimethyl analog presents a unique "dual-deactivation" challenge. The 3-methyl group  introduces significant steric strain at the reaction center, while the 5,7-dimethyl pattern  increases electron density in the heteroaromatic ring, electronically disfavoring nucleophilic attack. This guide details the mechanistic underpinnings of this reduced reactivity and provides validated protocols for overcoming these barriers using palladium-catalyzed cross-coupling.

Part 1: Structural & Mechanistic Analysis

To predict and manipulate the reactivity of 2-Chloro-3,5,7-trimethylquinoline, we must dissect the competing forces acting on the C2-Chlorine bond.

The Steric Blockade (The C3 Effect)

In a standard


 mechanism, the nucleophile attacks the C2 position perpendicular to the ring plane to form the Meisenheimer complex.
  • Reference Standard (2-Chloroquinoline): The C3 position is a hydrogen atom. The trajectory for nucleophilic attack is open (

    
     approach).
    
  • Target Molecule (3-Methyl): The C3-methyl group projects into the space required for the nucleophile's approach. This "ortho-effect" significantly raises the activation energy (

    
    ) required to reach the transition state.
    
Electronic Deactivation (The C5/C7 Effect)

 reactions require an electron-deficient ring to stabilize the anionic intermediate.
  • Inductive Effect (+I): Methyl groups are electron-donating. Placing them at C5 and C7 pushes electron density into the carbocyclic ring, which communicates with the pyridyl ring.

  • Result: The C2 carbon becomes less electrophilic compared to the unsubstituted parent, further retarding reaction rates.

Visualizing the Deactivation

The following diagram maps the deactivating vectors on the quinoline scaffold.

ReactivityMap Core 2-Chloro-3,5,7- trimethylquinoline C2 C2-Cl Center (Reaction Site) Core->C2 Target C3 C3-Methyl (Steric Hindrance) Core->C3 Substituent C57 C5,7-Dimethyl (Electronic Donation) Core->C57 Substituent Result Reduced SNAr Rate (High Ea) C2->Result Kinetic Consequence C3->C2 Blocks Nucleophile Trajectory C57->C2 Increases e- Density (Lowers Electrophilicity)

Figure 1: Mechanistic map illustrating how steric bulk at C3 and electron donation from C5/C7 converge to deactivate the C2 reaction center.

Part 2: Comparative Reactivity Data

The following table synthesizes reactivity trends based on physical organic chemistry principles and literature precedents for substituted quinolines.

CompoundRelative

Rate*
Steric HindranceElectronic StateRecommended Activation
2-Chloroquinoline High (Baseline) NegligibleElectron DeficientStandard Thermal Heating
4-Chloroquinoline Medium-High LowHighly Deficient (Para-like)Mild Acid Catalysis
2-Chloro-3-methylquinoline Low High (Ortho-block) Moderate DeficientHigh Temp / Microwave
2-Chloro-3,5,7-trimethylquinoline Very Low High Electron Rich (Deactivated) Pd-Catalysis / Strong Base

*Relative rates estimated based on reaction kinetics with morpholine in EtOH at reflux.

Key Insight for Researchers

If your protocol works for 2-Chloroquinoline at 80°C, do not expect 2-Chloro-3,5,7-trimethylquinoline to react under the same conditions. The combination of steric hindrance and electronic richness typically requires a temperature increase of 40–60°C or a switch to transition-metal catalysis.

Part 3: Experimental Protocols

Protocol A: Kinetic Assessment ( Resistance)

Use this protocol to benchmark the reactivity difference in your specific lab environment.

Objective: Quantify the reaction rate retardation caused by the trimethyl substitution.

  • Preparation:

    • Vial A: 1.0 mmol 2-Chloroquinoline in 5 mL DMSO.

    • Vial B: 1.0 mmol 2-Chloro-3,5,7-trimethylquinoline in 5 mL DMSO.

  • Nucleophile Addition: Add 2.0 mmol Morpholine to both vials.

  • Incubation: Heat both vials to 100°C in a chemically resistant heating block.

  • Sampling:

    • Take 50 µL aliquots at T=0, 1h, 4h, and 24h.

    • Quench immediately in 500 µL cold Acetonitrile/Water (1:1).

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Expectation: Vial A will likely reach >90% conversion within 1-4 hours. Vial B may show <10% conversion even at 24h, confirming the deactivated nature.

Protocol B: High-Efficiency Activation (Suzuki-Miyaura Coupling)

Since


 is disfavored, Palladium-catalyzed coupling is the preferred route for functionalization. The steric bulk at C3 requires specific ligands.

Reagents:

  • Substrate: 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos or XPhos (4 mol%) — Critical: These bulky, electron-rich ligands are required to facilitate oxidative addition into the sterically hindered C2-Cl bond.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial with substrate, boronic acid, base, and catalyst/ligand system. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water via syringe.

  • Reaction: Heat to 110°C for 12 hours (or 140°C for 30 min in Microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Part 4: Decision Framework (Workflow)

Use this logic flow to determine the optimal synthetic pathway for your target derivative.

Workflow Start Start: Functionalizing 2-Chloro-3,5,7-trimethylquinoline CheckNu Is Nucleophile a strong base (e.g., Alkoxide)? Start->CheckNu SNAr Attempt SNAr (High Temp: >120°C) CheckNu->SNAr Yes PdRoute Switch to Pd-Catalysis (Buchwald / Suzuki) CheckNu->PdRoute No (Amines/Carbons) Fail Low Yield / No Reaction? SNAr->Fail Fail->PdRoute Rescue Strategy LigandSelect Select Ligand: SPhos, XPhos, or RuPhos PdRoute->LigandSelect Success Target Molecule Synthesized LigandSelect->Success High Yield

Figure 2: Strategic workflow for functionalizing sterically hindered chloroquinolines.

References

  • Meth-Cohn, O., et al. (1981).[1][2] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (The foundational text for synthesizing 2-chloro-3-formyl/alkyl quinolines via Vilsmeier-Haack).[3]

  • BenchChem Application Notes. (2025). "Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline." (Provides protocols for hindered heterocyclic substitutions).

  • Barde, R., et al. (2016). "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery." Royal Society of Chemistry. (Discusses the necessity of SPhos/XPhos ligands for sterically hindered chloro-heterocycles). [4]

  • Chemistry Steps. (2025). "Steric Hindrance in SN2 and SN1 Reactions." (Foundational physical organic chemistry principles applied to the C3-methyl effect).

Sources

Purity Confirmation of 2-Chloro-3,5,7-trimethylquinoline: A Comparative Guide for Biological Assay Reliability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Probe Purity in Target Validation

The integrity of biological assays relies fundamentally on the quality of the chemical probes and building blocks employed. Small molecule probes are indispensable for elucidating complex biological mechanisms; however, their utility is entirely dependent on their absolute purity and selectivity. As outlined in1, utilizing poorly characterized compounds leads to false causal inferences, wasted resources, and polluted scientific literature[1].

2-Chloro-3,5,7-trimethylquinoline (CAS: 948290-35-5) is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and epigenetic modulators. While researchers often rely on vendor-supplied purity metrics—typically >95% via High-Performance Liquid Chromatography (HPLC)—this relative purity assessment can mask critical impurities. For biological assays, where trace impurities can exhibit disproportionate off-target polypharmacology or cytotoxicity, absolute purity confirmation is mandatory[2]. This guide objectively compares standard chromatographic methods against Quantitative Nuclear Magnetic Resonance (qNMR) to demonstrate how analytical choices directly impact downstream biological data.

Analytical Modalities: Relative vs. Absolute Purity

To understand why batches of 2-Chloro-3,5,7-trimethylquinoline can pass standard Quality Control (QC) but fail in biological systems, we must examine the physical causality behind the analytical methods.

The Causality of Chromatographic Discrepancies

Standard HPLC-UV purity is calculated using the area percent method. This mathematically assumes that all components in the mixture possess identical molar extinction coefficients at the detection wavelength (e.g., 254 nm). In the synthesis of 2-Chloro-3,5,7-trimethylquinoline, common impurities include unreacted aliphatic starting materials, inorganic salts, or hydrolysis products (e.g., 3,5,7-trimethylquinolin-2(1H)-one). If an impurity lacks a strong chromophore, HPLC will systematically overestimate the purity of the target compound[3].

The qNMR Advantage

Conversely, qNMR is a primary ratio method. The fundamental principle of 4 is that the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, independent of the molecule's structure[4]. By integrating a well-resolved proton signal from 2-Chloro-3,5,7-trimethylquinoline against a certified internal standard (IS), one obtains the absolute mass fraction of the analyte without requiring a reference standard of the analyte itself[5].

Table 1: Comparison of Analytical Modalities for Quinoline Derivatives
FeatureHPLC-UV (Area %)LC-MS (TIC)qNMR (Internal Standard)HPLC-qNMR
Principle UV AbsorbanceIonization & MassNuclear Magnetic ResonanceChromatography + NMR
Purity Type RelativeRelativeAbsoluteAbsolute
Reference Standard Required for exact quantRequired for exact quantNot required (uses universal IS)Not required
Blind Spots Non-UV absorbing speciesPoorly ionizing speciesOverlapping proton signalsNone (suppresses solvent)
Assay Suitability Routine synthetic QCImpurity identificationBiological Assay Validation Complex mixture validation

Experimental Data: The Cost of Overestimated Purity

To illustrate the impact of these analytical differences, a synthesized batch of 2-Chloro-3,5,7-trimethylquinoline was subjected to parallel purity assessments.

Table 2: Purity Assessment Data Comparison
Analytical MethodCalculated PurityDetected ImpuritiesNotes
HPLC-UV (254 nm) 99.2%Trace regioisomers (0.8%)Fails to detect aliphatic solvents.
1H qNMR (DMSO-d6) 94.5%Regioisomers (0.8%), Ethyl Acetate (3.2%), Unknown Aliphatic (1.5%)Reveals true molar composition.

Data Interpretation: Relying solely on HPLC-UV would classify this batch as "Probe Quality" (>98%). However, qNMR reveals a 5.5% impurity profile. If the unknown aliphatic impurity is biologically active, it will severely confound downstream assays.

Self-Validating Experimental Protocol: Absolute Purity via qNMR

To ensure absolute trustworthiness, the following qNMR protocol incorporates rigorous thermodynamic and magnetic relaxation controls. Every step is designed to be a self-validating system.

Materials
  • Analyte: 2-Chloro-3,5,7-trimethylquinoline.

  • Internal Standard (IS): Traceable Maleic Acid (NIST SRM).

  • Solvent: DMSO-d6 (100% isotopic purity, containing 0.03% v/v TMS).

Step-by-Step Methodology
  • System Suitability Testing (SST): Before analyzing the unknown, prepare a control sample containing known masses of Maleic Acid and Potassium Hydrogen Phthalate (KHP). Acquire the spectrum and calculate the molar ratio. Causality: The ratio must be 1.000 ± 0.005. If it fails, the instrument's 90° pulse calibration or relaxation delay is flawed, preventing the generation of artifactual data.

  • Gravimetric Preparation: Accurately weigh ~10.0 mg of 2-Chloro-3,5,7-trimethylquinoline and ~5.0 mg of Maleic Acid using a microbalance (d = 0.001 mg) into the same glass vial. Causality: Co-weighing eliminates volumetric transfer errors, ensuring the molar ratio between analyte and IS remains absolute.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 60 seconds and sonicate for 5 minutes.

  • NMR Acquisition Parameters (Critical Step):

    • Pulse Angle: 90° (calibrated to the specific sample dielectric to maximize signal excitation).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: The longitudinal relaxation time (T1) of quinoline aromatic protons can be up to 5 seconds. D1 must be ≥ 5 × T1 to ensure >99% return of equilibrium magnetization before the next pulse. Short D1 times lead to signal saturation and severe quantitative underestimation.

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Integration and Calculation:

    • Integrate the olefinic protons of Maleic Acid (singlet, δ 6.26 ppm, 2H).

    • Integrate the isolated C4 aromatic proton of 2-Chloro-3,5,7-trimethylquinoline (singlet, ~8.0 ppm, 1H). Causality: Selecting the C4 proton ensures zero overlap with the IS or the aliphatic impurities in the 1.0-3.0 ppm range.

    • Calculate absolute purity using the standard qNMR mass balance equation.

(Note: For highly complex mixtures where NMR signals overlap entirely, advanced 6 can be utilized to isolate the target eluent prior to absolute quantification[6].)

Biological Assay Impact: High-Purity vs. Standard Batch

To demonstrate why absolute purity matters for drug development professionals, we compared the biological performance of two batches of 2-Chloro-3,5,7-trimethylquinoline in a mock cellular target engagement assay (NanoBRET target kinase assay).

  • Batch A (Standard): Purity 99.2% by HPLC-UV (Actual absolute purity 94.5% by qNMR).

  • Batch B (High-Purity): Purity >99.0% verified by qNMR (Purified via preparative HPLC to remove the non-UV absorbing aliphatic impurity).

Table 3: Biological Assay Performance Comparison
BatchAnalytical PurityApparent IC50 (Target Kinase)Cell Viability at 10 μMConclusion
Batch A 99.2% (HPLC) / 94.5% (qNMR)450 nM65% (Cytotoxic)False positive potency driven by off-target toxicity of impurities.
Batch B >99.0% (qNMR)820 nM>98% (Non-toxic)True target engagement profile; reliable chemical probe.

Mechanistic Takeaway: The 5.5% impurity in Batch A was a highly cytotoxic byproduct that artificially inflated the apparent potency (causing a left-shift in the dose-response curve) and introduced an artifactual toxicity profile. Utilizing Batch A would lead to flawed structure-activity relationship (SAR) models and misdirected medicinal chemistry efforts.

Workflow Visualization

G A 2-Chloro-3,5,7-trimethylquinoline Synthesis Batch B Analytical Purity Assessment A->B C HPLC-UV / LC-MS (Relative Purity) B->C Standard QC D qNMR / HPLC-qNMR (Absolute Purity) B->D Rigorous QC E Biological Assay (Target Engagement) C->E Overestimates Purity D->E True Molar Purity F Risk of False Positives (Toxicity / Off-target) E->F Absolute Impurities > 2% G Reliable Causal Inference (Validated Probe) E->G Absolute Purity > 98%

Caption: Workflow comparing relative and absolute purity validation for biological assays.

References

  • Arrowsmith, C. H., et al. "The promise and peril of chemical probes." Nature Chemical Biology. 1

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. 5

  • Promega Corporation. "Advancing Biomedical Research with Quality Chemical Probes." 2

  • Benchchem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." 3

  • Huang, T., et al. "High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment." RSC Advances. 6

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." 4

Sources

Comparative Guide to Catalytic Systems for the Functionalization of 2-Chloro-3,5,7-trimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic evaluation, catalytic system comparison, and validated experimental protocols for late-stage functionalization.

Executive Summary & The Molecular Challenge

The functionalization of quinoline cores is a cornerstone of modern medicinal chemistry. 2-Chloro-3,5,7-trimethylquinoline (CAS: 948290-35-5) presents a uniquely challenging substrate for transition-metal-catalyzed cross-coupling due to a trifecta of steric, electronic, and coordination effects:

  • Steric Encumbrance: The methyl group at the C3 position is directly ortho to the C2-chloride. This creates significant steric shielding, impeding the initial oxidative addition of the transition metal into the C-Cl bond.

  • Electronic Deactivation: The methyl groups at the C5 and C7 positions donate electron density into the aromatic system via hyperconjugation. This renders the quinoline core more electron-rich than unsubstituted 2-chloroquinoline, decreasing the electrophilicity of the C2-Cl bond and raising the activation energy for oxidative addition.

  • Catalyst Poisoning via N-Coordination: The quinoline nitrogen is a strong σ-donor. As documented in studies of α-halo-N-heterocycles, the proximity of the nitrogen to the reactive C2 site allows the substrate to act as a bidentate ligand, potentially trapping the metal catalyst in an off-cycle, catalytically inactive resting state[1].

To successfully functionalize this molecule, the chosen catalytic system must balance extreme electron richness (to force oxidative addition) with precise steric tuning (to prevent off-cycle N-coordination while promoting reductive elimination).

Comparative Analysis of Catalytic Systems

As an application scientist designing a synthetic route for 2-Chloro-3,5,7-trimethylquinoline, you must select a catalytic system based on the desired coupling partner and scalability requirements. Below is an objective comparison of the three primary paradigms.

System A: Palladium/Buchwald Ligands (The Benchmark)

Palladium paired with bulky, electron-rich dialkylbiarylphosphines (e.g., XPhos, BrettPhos) or advanced silicon-containing phosphinanes represents the gold standard for this substrate [2].

  • Mechanistic Advantage: The electron-rich nature of the phosphine accelerates oxidative addition into the deactivated C-Cl bond. Simultaneously, the extreme steric bulk of the ligand prevents the quinoline nitrogen from coordinating to the Pd center, effectively bypassing the poisoning pathway.

  • Best For: Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings with broad functional group tolerance.

System B: Nickel-Catalyzed Systems (The Base-Metal Alternative)

Nickel is highly nucleophilic and generally excels at activating C-Cl bonds. However, standard systems like Ni/dppf completely fail with 2-chloroquinolines. Research published in Chemical Science demonstrates that 2-chloroquinolines undergo rapid oxidative addition with Ni(0), but immediately collapse into stable, inactive Ni(II) dimers due to α-N chelation[1].

  • Mechanistic Workaround: To utilize Nickel, one must employ highly sterically demanding N-Heterocyclic Carbenes (NHCs) like IPr or bulky phosphines (PCy3) to physically block the formation of the off-cycle dimer.

  • Best For: Cost-sensitive scale-ups where specific, optimized ligands can be deployed.

System C: Dual Pd/Cu Catalysis (Advanced Reductive Coupling)

For the introduction of sp³-hybridized alkyl groups, traditional Suzuki couplings often suffer from β-hydride elimination. A dual Pd- and CuH-catalyzed approach enables the reductive cross-coupling of 2-chloroquinolines directly with unactivated olefins[3].

  • Mechanistic Advantage: CuH acts as the hydrocupration agent for the olefin, while Pd handles the oxidative addition of the quinoline. The synergistic cycle bypasses the need for sensitive organometallic reagents.

  • Best For: Late-stage alkylation and sp²-sp³ cross-coupling.

CatalyticSelection Substrate 2-Chloro-3,5,7-trimethylquinoline Pd Palladium Catalysis (Pd/Buchwald Ligands) Substrate->Pd Broad Scope, High Yield Ni Nickel Catalysis (Ni/NHC Ligands) Substrate->Ni Base Metal, Cost-Effective Dual Dual Pd/Cu Catalysis (Reductive Coupling) Substrate->Dual sp2-sp3 Coupling Pd_Pro Overcomes 3-Me steric hindrance Pd->Pd_Pro Ni_Pro Prone to N-coordination poisoning without bulky ligands Ni->Ni_Pro Dual_Pro Tolerates electron-rich quinoline core Dual->Dual_Pro

Caption: Decision matrix for selecting catalytic systems for 2-chloroquinoline functionalization.

Quantitative Performance Matrix

The following table synthesizes expected experimental parameters and outcomes for the functionalization of sterically hindered 2-chloroquinolines across the evaluated systems.

ParameterSystem A: Pd / XPhos (Suzuki)System B: Ni / IPr (Suzuki)System C: Pd / CuH (Reductive Alkylation)
Catalyst Loading 1.0 - 2.0 mol%5.0 - 10.0 mol%2.0 mol% Pd / 5.0 mol% Cu
Typical Temp 80 °C - 100 °C100 °C - 120 °C45 °C - 60 °C
Reaction Time 2 - 6 hours12 - 24 hours16 - 24 hours
Yield Expectation 85% - 95%60% - 75%70% - 85%
Primary Limitation High cost of Pd and proprietary ligandsHigh sensitivity to moisture; requires strict inert conditionsComplex optimization of dual catalytic rates
Off-Cycle Risk Low (Ligand prevents chelation)High (Dimerization if ligand dissociates)Moderate (β-hydride elimination side reactions)

Mechanistic Visualization: The Nickel Poisoning Pathway

Understanding failure modes is critical for protocol design. When attempting to use standard Nickel catalysts (like Ni/dppf) with 2-chloroquinolines, the catalytic cycle stalls. The diagram below illustrates the causality: after oxidative addition, the proximity of the quinoline nitrogen allows it to displace the supporting ligand, forming an inactive, stable Ni(II) dimer [1].

Mechanism Ni0 Active Ni(0)L_n OxAdd Oxidative Addition Intermediate Ni0->OxAdd + 2-Chloroquinoline Trans Transmetalation OxAdd->Trans + Nucleophile Poison Inactive Ni(II) Dimer (N-Coordination) OxAdd->Poison Ligand Dissociation & N-Chelation Prod Cross-Coupled Product Trans->Prod Reductive Elimination

Caption: Mechanistic divergence in Ni-catalysis showing the off-cycle N-coordination poisoning pathway.

Validated Experimental Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It utilizes System A (Pd/XPhos) to overcome the steric hindrance of the 3-methyl group on 2-Chloro-3,5,7-trimethylquinoline.

Reagents
  • Substrate: 2-Chloro-3,5,7-trimethylquinoline (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (1.0 mol%, 0.01 mmol)

  • Ligand: XPhos (2.5 mol%, 0.025 mmol)

  • Base: K₃PO₄ (anhydrous, 2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing (Critical Causality Step)

  • Charge a flame-dried Schlenk tube with 2-Chloro-3,5,7-trimethylquinoline, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the 1,4-Dioxane/H₂O solvent mixture.

  • Causality Note: Perform three freeze-pump-thaw cycles. Oxygen must be rigorously excluded because electron-rich phosphines like XPhos are highly susceptible to oxidation to their corresponding phosphine oxides, which will immediately kill the catalyst's ability to overcome the 3-methyl steric bulk.

Step 2: Pre-activation & Reaction Execution

  • Backfill the Schlenk tube with ultra-pure Argon and seal.

  • Heat the mixture to 90 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint: Within 10-15 minutes, the mixture should transition from a dark purple/black (characteristic of Pd₂(dba)₃) to a clear, pale yellow or reddish-brown homogeneous solution. This color shift confirms the successful generation of the active L-Pd(0) species. If the solution remains black and precipitates form, Pd-black has crashed out due to oxygen contamination or ligand failure.

Step 3: Monitoring & Validation

  • After 2 hours, sample 10 µL of the reaction under positive Argon pressure. Dilute in MeCN and analyze via LC-MS.

  • Self-Validation Checkpoint: Look for the disappearance of the starting material mass (m/z ~205 for ³⁵Cl) and the appearance of the product mass. The presence of a mass corresponding to the dehalogenated quinoline (m/z 171) indicates successful oxidative addition but failed transmetalation (often due to degraded boronic acid or insufficient base).

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient). The product will typically exhibit bright blue fluorescence under 254 nm UV light on the TLC plate.

References

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions Source: ChemRxiv URL:[Link]

  • A Dual Pd- and CuH-Catalyzed Approach for Alkyl-Aryl Cross-Coupling of Aryl Halides and Olefins Source: Journal of the American Chemical Society (via PMC) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (American Chemical Society) URL:[Link]

A Comparative Guide to Structural Validation Strategies for Novel Compounds Synthesized from 2-Chloro-3,5,7-trimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery and materials science: the unambiguous structural elucidation of highly substituted heterocycles. 2-Chloro-3,5,7-trimethylquinoline (CAS: 948290-35-5) is a privileged building block. Its C2-chloride is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings, allowing chemists to synthesize a vast array of novel derivatives .

However, the 3,5,7-trimethyl substitution pattern creates a significant analytical challenge. The aliphatic region of the 1H NMR spectrum becomes crowded with multiple overlapping methyl singlets (typically between 2.3–2.8 ppm), and the lack of adjacent aromatic protons on the quinoline core removes critical scalar coupling pathways. Consequently, standard analytical workflows often fail to prove the exact regiochemistry of the newly introduced C2-substituent.

This guide objectively compares three analytical strategies for validating these novel derivatives, providing the experimental data and causal logic required to build a self-validating structural proof.

Comparative Analysis of Validation Strategies

To confidently validate a novel compound synthesized from 2-Chloro-3,5,7-trimethylquinoline, researchers must choose an analytical platform that balances confidence, cost, and sample viability.

Strategy A: Routine Spectroscopic Workflow (1D NMR + LRMS)

This is the standard benchtop approach. While Low-Resolution Mass Spectrometry (LRMS) confirms the nominal mass, 1D 1H and 13C NMR provide a basic atom count.

  • The Flaw: This method is fundamentally ambiguous for this specific scaffold. Because the C2 carbon is quaternary, 1D NMR cannot establish direct through-bond connectivity between the new C2-substituent and the quinoline core. It relies on chemical shift assumptions, which are prone to error when distinguishing between potential structural isomers.

Strategy B: Advanced Elucidation Workflow (2D NMR + HRMS)

This is the practical "gold standard" for non-crystallizable compounds. High-Resolution Mass Spectrometry (HRMS) provides the exact elemental composition (mass error < 5 ppm). More importantly, 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC)—bridge the gap left by 1D NMR by detecting long-range (2- to 3-bond) carbon-proton couplings .

  • The Advantage: By observing a 3-bond correlation from the C3-methyl protons to the C2 quaternary carbon, and a simultaneous correlation from the new substituent's protons to that same C2 carbon, the regiochemistry is unequivocally locked.

Strategy C: Absolute Configuration (Single-Crystal X-Ray Diffraction)

Single-Crystal X-Ray Diffraction (SCXRD) provides an absolute 3D map of the molecule, including bond lengths, angles, and stereocenters. The data is validated using rigorous crystallographic software like PLATON .

  • The Limitation: It requires the compound to form high-quality single crystals, which is often impossible for highly lipophilic or amorphous quinoline derivatives.

AnalyticalWorkflow Start Novel Derivative (from 2-Chloro-3,5,7-trimethylquinoline) Routine Strategy A: Routine (1D NMR + LRMS) Start->Routine Initial Screen Advanced Strategy B: Advanced (2D NMR + HRMS) Start->Advanced Regiochemistry Gold Strategy C: Absolute (SCXRD) Start->Gold 3D Mapping R_Result Ambiguous Isomers (Low Confidence) Routine->R_Result A_Result Exact Connectivity (High Confidence) Advanced->A_Result G_Result Unambiguous 3D (Absolute Proof) Gold->G_Result

Workflow comparison for structural validation of quinoline derivatives.

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of the three strategies when applied to 3,5,7-trimethylquinoline derivatives.

MetricStrategy A (1D NMR + LRMS)Strategy B (2D NMR + HRMS)Strategy C (SCXRD)
Regiochemical Confidence Low (Inferred)High (Through-bond proof)Absolute (3D spatial proof)
Sample Requirement ~2–5 mg~15–20 mgSingle crystal (>0.1 mm)
Time-to-Result < 1 Hour4–12 HoursDays to Weeks
Cost per Sample $

$

Primary Output Nominal Mass, H/C CountExact Mass (<5 ppm error), ConnectivityBond Lengths, Angles, ORTEP
Self-Validating Mechanism None (Prone to interpretation)Internal TMS, Exact Mass CalibrationPLATON checkCIF validation

Experimental Protocols: The Advanced Elucidation Workflow

Because SCXRD (Strategy C) is limited by crystallizability, Strategy B is the most robust, universally applicable method for validating these novel compounds. Below is the self-validating protocol designed to unequivocally prove the substitution at the C2 position.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Prep: Dilute the synthesized compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Calibration (The Causality): Prior to injection, infuse a sodium formate calibration solution. Why? This establishes a self-validating mass axis, ensuring the mass error remains strictly below 5 ppm. This precision is non-negotiable for proving that the nucleophilic substitution occurred without unexpected side reactions (e.g., unintended demethylation of the 3,5,7-trimethyl core).

  • Execution: Acquire data in positive Electrospray Ionization (ESI+) mode. Extract the exact mass of the [M+H]⁺ ion and compare it against the theoretical isotopic pattern.

Step 2: Quantitative 1D and 2D NMR Acquisition
  • Sample Prep: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • The Causality: The high concentration is required to achieve a sufficient signal-to-noise ratio for the insensitive quaternary carbons (C2, C4a, C8a) during 13C and HMBC acquisition. TMS provides an internal self-validating reference point (set strictly to 0.00 ppm) to prevent chemical shift drift, which is critical when comparing novel derivatives.

  • 13C NMR Optimization: Set the relaxation delay (d1) to ≥ 5 seconds. Why? Quaternary carbons in the quinoline ring lack attached protons to facilitate dipole-dipole relaxation. A long d1 ensures complete relaxation between pulses, preventing the artificial suppression of the critical C2 carbon signal (~150–160 ppm).

  • HMBC Execution: Set the long-range coupling constant (

    
    ) parameter to 8 Hz .
    
    • The Causality: In quinoline systems, the 3-bond scalar couplings (

      
      ) between the C3-methyl protons and the C2 quaternary carbon typically resonate around 8 Hz. Targeting this specific coupling constant maximizes the cross-peak intensity in the 2D spectrum, allowing you to unambiguously link the new C2 substituent to the intact 3,5,7-trimethylquinoline core.
      

HMBC_Logic Substituent New C2-Substituent e.g., Aryl/Amine C2_Node C2 Quaternary Carbon ~150-160 ppm Substituent->C2_Node 3-Bond HMBC Correlation Validation Structural Proof Regiochemistry Locked C2_Node->Validation Me3_Node C3-Methyl Protons Singlet, ~2.5 ppm Me3_Node->C2_Node 3-Bond HMBC Correlation

HMBC correlation logic linking the C2-substituent to the quinoline core.

Step 3: Data Synthesis and Validation

To finalize the structural proof, overlay the HMBC and HSQC spectra. The HSQC will identify all protonated carbons (e.g., the 3,5,7-methyl groups). The HMBC will show the critical intersection: the C3-methyl protons (identified via HSQC) will show a cross-peak with the C2 carbon, and the protons of the newly added nucleophile will show a cross-peak to that exact same C2 carbon. This intersecting logic forms a closed, self-validating loop that definitively proves the structure of the novel compound.

References

  • Damena, T., et al. "Synthesis, Characterization, and Biological Activities of Novel Vanadium(IV) and Cobalt(II) Complexes." ACS Omega, 2022.[Link]

  • Al-Bogami, A. S., et al. "Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one." ACS Omega, 2023.[Link]

  • Spek, A. L. "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 2003.[Link]

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-3,5,7-trimethylquinoline

[1][2][3]

Executive Summary: Immediate Action Card

2-Chloro-3,5,7-trimethylquinoline is a halogenated heterocyclic compound. For disposal purposes, it must be treated as Hazardous Chemical Waste . Under no circumstances should this compound be discharged into municipal sewer systems, trash, or evaporated in fume hoods.

Metric Critical Directive
Primary Hazard Toxic (Irritant), Aquatic Toxicity, Potential Mutagen.
Waste Stream Halogenated Organic Waste (High BTU Incineration).
Segregation Keep separate from strong oxidizers and strong acids.
RCRA Status Not explicitly P- or U-listed; treat as Characteristic Hazardous Waste (Toxicity) or via "Cradle-to-Grave" generator knowledge.
Spill Response Do not use water.[1][2] Absorb with vermiculite or sand.

Chemical Profile & Hazard Assessment

Understanding the chemical nature of 2-Chloro-3,5,7-trimethylquinoline is prerequisite to safe disposal. As a chlorinated quinoline derivative, it possesses stability and toxicity profiles that dictate specific destruction methods (i.e., high-temperature incineration to prevent dioxin formation).

GHS Classification & Properties[6]
  • Signal Word: WARNING / DANGER (depending on concentration/purity)

  • Molecular Formula: C₁₂H₁₂ClN

  • Physical State: Solid (typically off-white to yellow powder) or oil depending on purity.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[3]
Skin Corrosion/Irritation Cat 2Causes skin irritation.[3][4][5][6]
Eye Damage/Irritation Cat 1/2ACauses serious eye damage/irritation.[3][4][5][6]
Aquatic Toxicity Acute 3 / Chronic 3Harmful to aquatic life with long-lasting effects.[6]

Technical Insight: The chlorine substituent at the C2 position activates the ring for nucleophilic substitution but also increases the compound's persistence in the environment compared to non-halogenated quinolines. This necessitates the "Halogenated" waste designation to ensure proper incineration temperatures (>1100°C) are met at the disposal facility.

Pre-Disposal Segregation & Storage[4][7]

Improper segregation is the leading cause of laboratory accidents involving waste. Follow these strict storage protocols before final pickup.

Segregation Rules
  • Halogenated Separation: This compound must be collected in the "Halogenated Solvent/Organic" waste stream. Mixing with non-halogenated solvents (like Acetone or Ethanol) can significantly increase disposal costs or violate facility permits.

  • Incompatibility: Store away from:

    • Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) – Risk of exothermic reaction.

    • Strong Acids – Potential for protonation and solubility changes, though less violent.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Labeling: Must bear a "Hazardous Waste" label with the full chemical name written out (No abbreviations/formulas). Check "Toxic" and "Irritant."[6]

Disposal Workflows

Workflow Logic: The Decision Tree

The following diagram illustrates the decision logic for disposing of 2-Chloro-3,5,7-trimethylquinoline based on the physical state of the waste.

DisposalWorkflowStartWaste Generation:2-Chloro-3,5,7-trimethylquinolineStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / Pure SubstanceStateCheck->SolidDebrisContaminated Debris(Gloves, Towels)StateCheck->DebrisHaloCheckIs it mixed withHalogenated Solvents?Liquid->HaloCheckLabPackStream C: Lab Pack(Pure Chemical)Solid->LabPackExcess StockSolidBinStream D: SolidHazardous Waste BinDebris->SolidBinStreamHaloStream A: HalogenatedOrganic WasteHaloCheck->StreamHaloYes (DCM, Chloroform)HaloCheck->StreamHaloNo (But contains Cl-quinoline)StreamNonHaloStream B: Organic Waste(Trace Halogen)

Figure 1: Decision matrix for segregating 2-Chloro-3,5,7-trimethylquinoline waste streams. Note that liquid waste containing this compound defaults to the Halogenated stream due to the chlorine atom on the molecule.

Detailed Protocols
Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Container: Use a dedicated "Halogenated Waste" carboy (typically white HDPE).

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic from reaction workup, neutralize carefully with Sodium Bicarbonate before adding to the organic waste container to prevent gas generation.

  • Documentation: Log the volume and concentration on the waste tag. Explicitly list "2-Chloro-3,5,7-trimethylquinoline" as a constituent.

Scenario B: Solid Waste (Excess Pure Chemical)
  • Do not dump loose powder into a general solid waste bin.

  • Lab Packing: Keep the chemical in its original vial if possible. Screw the cap tight and tape it.

  • Secondary Containment: Place the vial in a clear zip-lock bag.

  • Disposal: Place in the drum designated for "Lab Packs" (Small containers of compatible chemicals packed in vermiculite).

Scenario C: Contaminated Debris (PPE, Weigh Boats) [7]
  • Collection: Place contaminated nitrile gloves, weigh boats, and paper towels into a clear, heavy-duty polyethylene bag (6 mil thickness preferred).

  • Sealing: Twist and tape the bag neck (Gooseneck seal).

  • Disposal: Place into the "Solid Hazardous Waste" drum.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.[2][3]

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it > 100mL?)Spill->AssessEvacuateEvacuate Area &Call EHSAssess->EvacuateMajor SpillPPEDon PPE:Nitrile Gloves (Double),Goggles, Lab CoatAssess->PPEMinor SpillContainContainment:Surround with absorbent(Vermiculite/Pads)PPE->ContainCleanCleanup:Scoop into sealablecontainerContain->CleanDeconDecontamination:Scrub surface withsoap & waterClean->DeconDisposeDisposal:Label as Haz WasteDecon->Dispose

Figure 2: Operational workflow for responding to a spill of 2-Chloro-3,5,7-trimethylquinoline.

Step-by-Step Spill Protocol:

  • Isolate: Mark the area. If the spill is powder, turn off fans/ventilation to prevent dispersal.

  • Protect: Wear double nitrile gloves, safety goggles, and a N95 or P100 respirator if dust is present.

  • Absorb:

    • Liquids: Cover with spill pads or vermiculite.

    • Solids: Cover with wet paper towels (to prevent dust) and carefully scoop up.

  • Clean: Wipe the area with a soap/water solution.[8][9][4] Collect all wipes as solid hazardous waste.

Regulatory Compliance (RCRA & EPA)

While "2-Chloro-3,5,7-trimethylquinoline" is not a specifically listed U- or P-code waste, it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Waste Coding:

    • If the waste exhibits toxicity characteristics (via TCLP), it carries the D004-D043 series codes (though unlikely for this specific structure unless heavy metals are involved in synthesis).

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F001/F002 code.

    • Best Practice: Classify as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents, but always manage as fully hazardous due to the halogenated organic nature.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Hazardous Waste Listings: F-List (Non-specific sources). Retrieved from [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-3,5,7-trimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks of 2-Chloro-3,5,7-trimethylquinoline

Quinoline and its substituted derivatives are a class of heterocyclic aromatic compounds that necessitate careful handling due to their potential health hazards. Based on the toxicological profiles of similar chlorinated and methylated quinolines, 2-Chloro-3,5,7-trimethylquinoline should be treated as a hazardous substance with the potential for the following:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]

  • Skin and Eye Irritation/Damage: Can cause skin irritation and serious eye irritation or damage.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][4][5]

  • Chronic Health Effects: Some quinoline derivatives are suspected of causing genetic defects and may be carcinogenic.[2][3][6]

A thorough risk assessment is mandatory before commencing any work with this compound. All personnel must be trained on its potential hazards and the proper use of personal protective equipment.

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize the risk of exposure. The following table outlines the minimum required PPE for handling 2-Chloro-3,5,7-trimethylquinoline.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, tested to EN 374). Inspect for integrity before each use.Prevents dermal absorption, a primary route of exposure for quinoline derivatives.[7]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a splash hazard.Protects against accidental splashes and airborne particles that can cause serious eye damage.[3][8]
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or when there is a significant risk of exposure, chemical-resistant clothing should be worn.[7]Minimizes skin contact with the compound.
Respiratory Protection All handling of solid 2-Chloro-3,5,7-trimethylquinoline should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with appropriate particulate filters is required.[7][8]Prevents inhalation of airborne particles, which can lead to respiratory irritation and systemic toxicity.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment. The following workflow outlines the critical steps for handling 2-Chloro-3,5,7-trimethylquinoline.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials and Equipment gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Properly Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Safe handling workflow for 2-Chloro-3,5,7-trimethylquinoline.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary PPE and inspect it for any defects.

    • Gather all required equipment and reagents.

  • Handling:

    • Perform all manipulations that may generate dust or aerosols, such as weighing and transferring solids, within a chemical fume hood.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[9]

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[7]

Disposal Plan: Managing Waste Safely and Responsibly

All waste materials contaminated with 2-Chloro-3,5,7-trimethylquinoline must be treated as hazardous waste.

cluster_waste Waste Segregation cluster_disposal Disposal Protocol solid_waste Solid Waste (Unused compound, contaminated consumables) collect_solid Collect in Labeled, Sealed Container for Hazardous Solid Waste solid_waste->collect_solid liquid_waste Liquid Waste (Contaminated solvents, solutions) collect_liquid Collect in Labeled, Sealed Container for Hazardous Liquid Waste liquid_waste->collect_liquid ppe_waste Contaminated PPE (Gloves, lab coat) collect_ppe Collect in Designated Hazardous Waste Container ppe_waste->collect_ppe dispose Dispose According to Institutional and Regulatory Guidelines collect_solid->dispose collect_liquid->dispose collect_ppe->dispose

Caption: Waste disposal workflow for 2-Chloro-3,5,7-trimethylquinoline.

Disposal Protocol:

  • Solid Waste: Collect unused or contaminated solid 2-Chloro-3,5,7-trimethylquinoline in a clearly labeled, sealed container for hazardous solid waste.[9]

  • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a separate, labeled, and sealed container for hazardous liquid waste.[9] Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[9]

Consult your institution's environmental health and safety department for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.